The table below summarizes the core antifungal mechanisms of Fenticonazole nitrate:
| Mechanism of Action | Key Target/Effect | Biological Consequence |
|---|---|---|
| Inhibition of Ergosterol Synthesis [1] [2] | Lanosterol 14α-demethylase enzyme [1] [2] | Depletes ergosterol, a critical component for fungal cell membrane integrity and fluidity [1]. |
| Direct Membrane Damage [3] | Fungal cytoplasmic membrane [3] | Increases membrane permeability, leading to leakage of essential intracellular components and cell lysis [3] [1]. |
| Inhibition of Fungal Enzymes [3] | Cytochrome oxidases and peroxidases [3] | Disrupts respiration and other key metabolic processes within the fungal cell [3]. |
| Inhibition of Protease Secretion [3] | Secretion of protease by Candida albicans [3] | May hinder the pathogen's ability to invade and damage host tissues. |
This multi-target mechanism contributes to its broad-spectrum activity against dermatophytes, yeasts, and molds [3]. It also exhibits secondary antibacterial and antiparasitic activities, making it suitable for treating mixed infections [3].
Clinical and preclinical studies demonstrate the efficacy of fenticonazole:
| Parameter | Data / Outcome | Context / Details |
|---|---|---|
| In Vitro & Clinical Efficacy | High mycological cure rates [3] | Pityriasis versicolor: 100% (negative mycological assay); Tinea infections: 96.3%; Candida infections: 95.2% (in a study of n=760 patients) [3]. |
| Tolerability | Incidence of Adverse Events <5% [3] | Most frequent: burning sensation/cutaneous irritation and itch (typically mild, moderate, transient) [3]. |
To overcome Fenticonazole's poor aqueous solubility, innovative nanosystems have been developed and optimized using statistical designs [4]. The table below outlines the key formulation types and their experimental optimization:
| Nanosystem Type | Key Components | Targeted Route | Statistical Design for Optimization | Key Studied Factors [4] |
|---|---|---|---|---|
| Olaminosomes [4] | Oleic acid, Oleylamine, Surfactant (Span 80) [4] | Ocular [4] | Central Composite Design [4] | Surfactant conc., Oleic acid amount, Oleylamine amount [4] |
| Novasomes [4] | Stearic acid, Cholesterol, Surfactant (Span 80) [4] | Ocular [4] | Central Composite Design [4] | Surfactant conc., Stearic acid amount, Cholesterol amount [4] |
| Terpesomes [4] | Terpenes, Phospholipid [4] | Ocular/Vaginal [4] | Full Factorial/Box-Behnken Design [4] | Terpene conc./type, Ethanol conc., Sodium Deoxycholate conc. [4] |
| Cerosomes [4] | Ceramide, Phospholipid, Surfactants [4] | Topical [4] | Full Factorial Design [4] | Surfactant conc., Ceramide amount [4] |
| Trans-Novasomes [4] | Oleic acid, Cholesterol, Span 60, Brij [4] | Topical [4] | D-Optimal Design [4] | Surfactant conc., Oleic acid amount, Surfactant type [4] |
Characterization Workflow: The optimization process involves preparing nanosystems (e.g., via ethanol injection or thin-film hydration) and characterizing them based on critical responses like Entrapment Efficiency (EE%), Particle Size (PS), Zeta Potential (ZP), Polydispersity Index (PDI), and In-vitro drug release [4]. Numerical optimization via software like Design-Expert is used to select the ideal formula balancing these parameters [4].
A 2021 study identified this compound as a novel PPARγ-modulating ligand through structure-based virtual high-throughput screening [5].
This compound acts as a selective PPARγ modulator, activating beneficial gene expression while avoiding adverse effects from full activation.
This mechanism is distinct from conventional PPARγ full agonists (like rosiglitazone). Fenticonazole acts as a weak partial agonist, minimally stimulating adipocyte differentiation and the expression of genes linked to side effects but potently blocking CDK5-mediated phosphorylation of PPARγ at Ser273, which is linked to insulin sensitization [5]. In vivo studies showed powerful anti-diabetic and anti-NASH efficacy with reduced adverse effects compared to rosiglitazone [5].
This compound is a versatile molecule with a well-established, multi-target antifungal mechanism. Ongoing research into its novel nanocarrier formulations aims to enhance its delivery and efficacy for topical applications, while the discovery of its PPARγ-modulating activity opens a promising new avenue for drug repurposing in treating metabolic diseases.
The synthesis of Fenticonazole Nitrate is a multi-step process. The table below summarizes two patented methods for producing crucial intermediates.
| Intermediate Name | Key Starting Materials | Key Reagents/Conditions | Reported Yield | Key Features / Improvements |
|---|---|---|---|---|
| 4-Phenylmercaptobenzaldehyde [1] | p-Bromobenzaldehyde, Thiophenol | K₂CO₃, CuI, DMF, 124-128°C [1] | 78.3% [1] | Uses cheaper reagents; avoids stringent anhydrous/anaerobic conditions [1] |
| 4-Phenylmercaptobenzyl Chloride [2] [1] | 4-Phenylmercaptobenzaldehyde | (Path A) NaBH₄, MeOH; then SOCl₂, CH₂Cl₂ [1] | 97.3% (alcohol), 85.5% (chloride) [1] | Simpler, more industrial-friendly reduction and chlorination steps [1] |
| 4-Iodobenzoic Acid, Thiophenol | (Path B) Multiple steps: Diazotization; Benzylcopper coupling; Esterification; LiAlH₄ reduction; SOCl₂ chlorination [2] | N/A (Overall yield for this compound >15%) [2] | More complex, classical route; allows for chiral resolution of intermediates [2] |
The workflow below illustrates the two main pathways for building the core structure of Fenticonazole.
This diagram compares two primary synthetic routes for this compound intermediates.
Here are the specific methodologies for synthesizing the intermediates as described in the patents.
Fenticonazole nitrate (FN), traditionally recognized as a broad-spectrum imidazole antifungal agent, has recently been identified as a novel PPARγ-modulating ligand with significant potential for repurposing in metabolic disease therapy. This discovery emerged from a structure-based virtual screening of an old drug library, revealing FN's ability to act as a selective PPARγ modulator (SPPARγM) with a favorable therapeutic index. Unlike traditional thiazolidinedione (TZD) PPARγ full agonists that are plagued with substantial side effects, FN demonstrates a unique modulating profile that maintains therapeutic efficacy while minimizing adverse effects typically associated with PPARγ activation. This whitepaper provides a comprehensive technical analysis of FN's newly discovered PPARγ-modulating activity, detailing its molecular mechanisms, experimental validation across study models, and potential clinical applications in type 2 diabetes mellitus (T2DM) and non-alcoholic fatty liver disease (NAFLD) [1].
The repurposing of existing drugs for new therapeutic applications represents a promising strategy in drug development, offering potential reductions in development time, cost, and risk. FN exemplifies this approach, transitioning from a well-established antifungal agent to a novel metabolic disease therapeutic candidate. Its dual mechanism of action—combining traditional antifungal activity through cytochrome P450 inhibition with newly discovered PPARγ modulation—positions FN as a uniquely versatile compound in the pharmaceutical landscape. This guide synthesizes current research findings to provide researchers, scientists, and drug development professionals with a comprehensive technical resource on FN's PPARγ-related activities, pharmacological properties, and potential clinical applications [1] [2].
This compound exhibits a dual therapeutic mechanism, operating through both well-established antifungal pathways and newly discovered nuclear receptor modulation:
Traditional Antifungal Mechanism: As an imidazole derivative, FN primarily functions as a potent inhibitor of fungal cytochrome P450-dependent enzymes, particularly lanosterol 14α-demethylase (CYP51A1). This enzyme is crucial for ergosterol biosynthesis, an essential component of fungal cell membranes. By inhibiting this key enzymatic step, FN disrupts membrane integrity, increases permeability, and ultimately leads to fungal cell death. This mechanism underpins its broad-spectrum activity against dermatophytes, yeasts, and molds including Candida species, Trichophyton species, and Malassezia furfur [2] [3].
Novel PPARγ Modulation: Through structure-based screening, FN was identified as a PPARγ-modulating ligand that binds to the ligand-binding domain (LBD) of PPARγ without triggering the full agonist responses associated with adverse effects. This selective modulation enables FN to exert insulin-sensitizing and anti-inflammatory effects while avoiding the excessive adipogenesis and weight gain typically seen with TZDs [1].
The molecular basis for FN's PPARγ modulation involves a sophisticated binding network within the PPARγ LBD:
Table 1: Key Molecular Interactions in FN-PPARγ Binding
| Interaction Type | Residues Involved | Functional Significance |
|---|---|---|
| Hydrogen Bonding | Cys285, Tyr327, Ser342 | Stabilizes binding to PPARγ LBD; contributes to unique modulating profile |
| Hydrophobic Interactions | Multiple hydrophobic residues in binding pocket | Enhances binding affinity and complex stability |
| Allosteric Effects | Prevention of CDK5-mediated PPARγ Ser273 phosphorylation | Underlies gene-selective transactivation without full agonist effects |
Advanced computational studies including molecular docking and molecular dynamics simulations have elucidated FN's binding characteristics, revealing how it stabilizes key regions of the PPARγ LBD while avoiding the conformational changes associated with traditional full agonists. This unique binding mode enables FN to function as a partial agonist with selective receptor modulation capabilities, distinguishing it from conventional PPARγ-targeting therapeutics [1] [4].
Comprehensive biological validation studies have demonstrated FN's efficacy across multiple experimental models:
Table 2: Experimental Efficacy Profile of this compound
| Model System | Key Findings | Significance |
|---|---|---|
| In Vitro PPARγ Binding | Selective binding to PPARγ LBD with modulating activity | Confirms target engagement and receptor specificity |
| Cell-Based Assays | Increased Adiponectin and GLUT4 expression; reduced proinflammatory genes (TNF-α, IL-1β, IL-6) | Demonstrates insulin-sensitizing and anti-inflammatory effects |
| Animal Models of T2DM | Significant anti-diabetic efficacy with improved glucose homeostasis | Supports potential for diabetes treatment |
| Animal Models of NAFLD | Reduced hepatic steatosis and improved liver function markers | Indicates potential for NAFLD therapy |
| Safety Assessment | Minimal adipogenesis and reduced side effects compared to TZDs | Highlights improved therapeutic index |
FN's modulation of PPARγ initiates a cascade of molecular events that underlie its therapeutic effects. The diagram below illustrates the key signaling pathways and functional outcomes:
FN's PPARγ modulation demonstrates gene-selective transactivation, preferentially regulating specific subsets of PPARγ target genes while avoiding others. This selective modulation enables FN to exert beneficial metabolic effects, including enhanced insulin sensitivity through Adiponectin and GLUT4 upregulation, Akt phosphorylation promotion, and suppression of proinflammatory genes, without inducing the adipogenic gene expression program associated with weight gain side effects of traditional TZDs. The blockade of CDK5-mediated PPARγ Ser273 phosphorylation represents a crucial mechanism for its insulin-sensitizing effects while avoiding full agonist liabilities [1].
Despite its therapeutic potential, FN faces solubility challenges with aqueous solubility of less than 0.10 mg/mL, which can limit its bioavailability and efficacy. Recent advances in formulation science have addressed this limitation through innovative nanodelivery systems:
Terpesomes: Terpene-enriched vesicles that enhance permeability through incorporation of terpenes like limonene, fenchone, and eugenol, which serve as penetration enhancers while providing additional antifungal activity. These have shown particular promise for ocular delivery, demonstrating significantly improved corneal permeation and retention [5].
Trans-novasomes: Modified novasomes incorporating Brij surfactants as edge activators to enhance topical delivery. These complex systems consist of oleic acid, cholesterol, Span 60, and Brij, with the polyethylene glycol (PEG) content of Brij enhancing topical permeation into deep tissues and extending retention time. Optimized formulations have demonstrated near-complete entrapment efficiency (100.00 ± 1.10%) and appropriate nanoscale particle size (358.60 ± 10.76 nm) for effective skin penetration [6].
Olaminosomes: Composed of oleic acid, oleylamine, and surfactant, these nanocarriers leverage the capping properties of oleylamine to enhance stability, permeability, and activity. The unsaturated free fatty acid component provides safety, biodegradability, and biocompatibility [5].
PEGylated Cerasomes: Incorporating ceramides that resemble stratum corneum lipid composition, these systems optimize vesicle characteristics for long-term skin protection and enhanced permeation, particularly valuable for topical applications against fungal infections like tinea corporis [5].
Advanced formulation optimization approaches employing statistical designs have been successfully implemented for FN nanocarriers:
Experimental Designs: Various response surface methodology techniques including Box-Behnken, central composite, full factorial, and D-optimal designs have been employed to systematically optimize formulation parameters.
Critical Factors: Key variables studied include surfactant concentrations and types, oleic acid amount, cholesterol content, terpene concentration and type, ethanol concentration, and other composition factors that significantly influence critical quality attributes.
Quality Responses: Formulations are typically optimized for multiple responses simultaneously, including entrapment efficiency, particle size, polydispersity index, zeta potential, and in vitro drug release profiles [5].
Based on its pharmacological profile, FN demonstrates significant potential for several clinical applications:
Type 2 Diabetes Mellitus: FN's ability to enhance insulin sensitivity through selective PPARγ modulation, promote GLUT4 expression, and stimulate Akt phosphorylation positions it as a promising anti-diabetic agent. Its differentiating factor from traditional TZDs lies in its reduced side effect profile, particularly the minimized weight gain and adipogenesis [1].
Non-alcoholic Fatty Liver Disease: The anti-NAFLD efficacy demonstrated in experimental models suggests potential for managing hepatic steatosis and related metabolic disorders. FN's dual impact on both glucose and lipid metabolism, combined with its anti-inflammatory properties, addresses multiple pathological aspects of NAFLD [1].
Combination Therapies: FN's unique mechanism of action may lend itself to combination regimens with other antidiabetic agents, potentially providing synergistic effects while mitigating the side effects associated with higher doses of individual drugs.
A critical advantage of FN over traditional PPARγ full agonists is its improved safety profile:
Reduced Adipogenesis: Unlike TZDs that strongly induce adipocyte differentiation and weight gain, FN demonstrates minimal effects on key adipogenic genes (CD36, AP2, LPL, C/EBPα, FASN, and PPARγ itself), contributing to its improved side effect profile [1].
Minimal Fluid Retention: The selective modulation approach avoids the pronounced fluid retention and related cardiovascular concerns associated with full PPARγ agonists, though comprehensive clinical studies are needed to fully validate this potential benefit.
Therapeutic Index: Studies specifically highlight FN's "good therapeutic index," indicating a favorable balance between efficacy and safety—a crucial consideration for chronic metabolic disease treatments requiring long-term medication [1].
The identification of this compound as a novel PPARγ-modulating ligand represents a significant advancement in the field of nuclear receptor pharmacology and drug repurposing. Its unique selective modulation profile enables the retention of therapeutic benefits associated with PPARγ activation while minimizing detrimental side effects through a gene-selective transactivation approach. The extensive experimental evidence gathered from in silico studies, in vitro assays, and in vivo models provides a compelling foundation for its further development as a metabolic disease therapeutic.
Future research directions should include:
Fenticonazole nitrate is a broad-spectrum imidazole derivative antifungal agent used primarily in topical and intravaginal formulations for treating superficial mycoses and mixed infections. Its chemical structure features an imidazole ring connected to diphenyl ether and phenylsulfide components, contributing to its unique pharmacological profile.
This compound demonstrates exceptional activity against a wide spectrum of fungal pathogens, with additional antibacterial and antiparasitic properties that make it particularly valuable for treating mixed infections [3]. Its multifunctional mechanism of action distinguishes it from other azole antifungals and has led to recent investigations into repurposing opportunities beyond antifungal therapy.
This compound exhibits a unique multimodal mechanism of action that targets fungal pathogens through several simultaneous pathways, contributing to its potent antifungal efficacy and reducing the likelihood of resistance development.
Table 1: Primary Antifungal Mechanisms of this compound
| Mechanism | Molecular Target | Cellular Consequences |
|---|---|---|
| Ergosterol Biosynthesis Inhibition | Lanosterol 14α-demethylase enzyme | Depletes ergosterol content in fungal cell membranes [4] |
| Membrane Disruption | Fungal cytoplasmic membrane | Increased permeability and leakage of intracellular components [3] [4] |
| Protease Inhibition | Secreted aspartic proteases from Candida albicans | Reduces tissue damage and invasion capability [3] |
| Respiratory Chain Interference | Cytochrome oxidases and peroxidases | Disruption of energy metabolism [3] |
The inhibition of ergosterol biosynthesis represents the cornerstone of fenticonazole's antifungal activity. By targeting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, fenticonazole disrupts the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes [4]. This inhibition results in compromised membrane integrity, altered fluidity, and increased permeability, ultimately leading to cell lysis and death.
The following diagram illustrates the multimodal antifungal mechanism of this compound:
Diagram 1: Multimodal Antifungal Mechanism of this compound. The illustration shows primary mechanisms targeting fungal cellular structures and secondary activities contributing to broad-spectrum efficacy.
Beyond its primary antifungal mechanisms, fenticonazole exhibits several secondary activities that enhance its therapeutic utility. It demonstrates antibacterial action against Gram-positive bacteria commonly associated with superinfected fungal skin and vaginal infections, and shows antiparasitic activity against Trichomonas vaginalis [3] [5]. Additionally, fenticonazole possesses anti-inflammatory properties that help reduce inflammation and irritation associated with fungal infections, providing symptomatic relief alongside antimicrobial action [4].
This compound demonstrates a broad spectrum of activity against diverse fungal pathogens, with particularly high efficacy rates observed in clinical studies for various superficial mycoses.
Table 2: Antifungal Spectrum of this compound
| Fungal Pathogen Group | Specific Species | Clinical Efficacy | Key Findings |
|---|---|---|---|
| Dermatophytes | Trichophyton mentagrophytes, other Trichophyton species | 96.3% mycological response [3] | Highly effective against tinea infections |
| Yeasts | Candida albicans, other Candida species | 95.2% mycological response [3] | Primary indication for vulvovaginal candidiasis [1] |
| Dimorphic Fungi | Malassezia furfur (causative agent of pityriasis versicolor) | 100% mycological response [3] | Exceptional activity demonstrated in clinical studies |
| Molds | Various mold species | Active in vitro [5] | Broad spectrum of activity |
The activity of fenticonazole against yeasts is particularly enhanced at acidic pH (4-5), which aligns with the physiological environment of vaginal infections where the drug demonstrates high clinical efficacy [5]. This pH-dependent activity provides a therapeutic advantage for vulvovaginal candidiasis treatment.
A large open-label clinical study (n=760) evaluating fenticonazole 2% cream, spray, or powder demonstrated impressive mycological response rates across different infection types [3]:
Comparative clinical studies have shown fenticonazole administered once or twice daily to be at least as effective as six different topical antimycotics (miconazole, clotrimazole, econazole, bifonazole, naftifine, and ciclopirox) in treating superficial skin mycoses [3]. The drug has a rapid onset of action, with clinical efficacy generally observed within days of commencing treatment.
This compound is formulated for topical and intravaginal administration with various dosage forms tailored to specific infection sites and patient needs:
Vaginal Formulations:
Topical Formulations:
Novel Delivery Systems:
The vaginal capsule formulation is particularly noted for being non-greasy, non-soiling, and easily removable with water, enhancing patient compliance [1]. Recent advances in formulation technology include the development of fenticonazole-loaded emulgels that combine the advantages of both emulsions and gels, offering improved drug loading capacity, stability, and topical delivery for cutaneous candidiasis [6].
The pharmacokinetic profile of this compound is characterized by minimal systemic absorption when applied topically or vaginally, resulting in favorable local efficacy with limited systemic exposure:
Vaginal Administration: Absorption studies using ³H-fenticonazole show limited systemic absorption following vaginal administration [7]:
Plasma Concentrations: No measurable radioactivity was detected in plasma of subjects with normal mucosa or vulvovaginal candidiasis, while low levels were detected in patients with cervical carcinoma, peaking at approximately 8 hours post-administration [7].
Excretion: Over a 5-day period, 0.4-1.5% of the administered dose was recovered in urine and 0.18-0.32% in feces, confirming minimal systemic absorption [7].
Advanced HPLC-MS/MS methods have been developed and validated for the determination of fenticonazole in human plasma with high sensitivity (linear ranges of 5-1000 pg/mL and 0.1-20 ng/mL for different administration routes) [8]. These methods enable precise pharmacokinetic studies following both percutaneous and intravaginal administration.
In Vitro Antifungal Susceptibility Testing
HPLC-MS/MS Analysis of Fenticonazole in Plasma [8]
Checkerboard Synergy Assays [9]
Recent research has revealed promising new applications for this compound beyond its traditional antifungal indications:
Antibiotic Adjuvant for Multidrug-Resistant Bacteria this compound demonstrates significant synergistic effects when combined with colistin against mcr-1-positive multidrug-resistant Escherichia coli [9]:
PPARγ Modulation for Metabolic Disorders Structure-based screening has identified this compound as a novel PPARγ-modulating ligand with potential applications in type 2 diabetes mellitus and non-alcoholic fatty liver disease (NAFLD) [10]:
The following diagram illustrates the PPARγ modulation mechanism and its therapeutic implications:
Diagram 2: PPARγ Modulation by this compound. The diagram shows the molecular interaction with PPARγ receptor and subsequent therapeutic outcomes relevant to metabolic diseases.
This compound exhibits an excellent safety profile with predominantly mild and transient adverse effects:
The drug is generally well-tolerated, with adverse events rarely responsible for treatment discontinuation in clinical studies [3].
This compound represents a versatile antifungal agent with a broad spectrum of activity, multimodal mechanism of action, and favorable safety profile. Its unique pharmacological properties, including antibacterial and antiparasitic activities, make it particularly valuable for treating mixed infections without requiring combination therapy.
Recent research has revealed exciting repurposing opportunities for this compound, particularly as an antibiotic adjuvant against multidrug-resistant Gram-negative bacteria and as a PPARγ modulator for metabolic disorders. These emerging applications leverage its membrane-active properties and nuclear receptor modulation capabilities, potentially expanding its therapeutic utility beyond antifungal therapy.
For researchers and drug development professionals, this compound presents several promising avenues for future investigation:
For researchers aiming to study the interaction between azole drugs like fenticonazole and CYP51, the following established experimental methodologies are critical.
This protocol determines the binding affinity (Kd) of an azole drug to the CYP51 enzyme.
This measures the concentration of inhibitor needed to reduce CYP51 enzyme activity by half.
This provides atomic-level details of the drug-enzyme interaction.
The search results provide quantitative binding and inhibition data for various azoles, which serves as a useful benchmark. While specific numbers for fenticonazole are not listed, the data illustrates how its potency can be contextualized.
| Antifungal Agent | Dissociation Constant (Kd) with CaCYP51 | Inhibition Constant (IC₅₀) against CaCYP51 |
|---|---|---|
| Fluconazole | 41 ± 13 nM [3] | 0.31 μM [3] |
| Posaconazole | 43 ± 11 nM [3] | 0.20 μM [3] |
| Novel Azole 5f | 62 ± 17 nM [3] | 0.46 μM [3] |
| Novel Azole 12c | 43 ± 18 nM [3] | 0.33 μM [3] |
| Fenticonazole | Information Missing | Information Missing |
Understanding resistance is crucial for drug development. The primary mechanism of azole resistance in pathogens like C. albicans involves mutations in the gene encoding CYP51 (ERG11), which reduce the drug's binding affinity [4]. Key resistance mutations often occur in specific regions of the enzyme's structure, as shown below.
Common resistance-associated amino acid substitutions in C. albicans CYP51 include Y132F/H, K143R, F145L, S405F, G464S, and R467K [3] [4]. These can affect drug binding directly or alter the redox potential of the heme cofactor.
The field is actively working to overcome the challenges of resistance and specificity.
Fenticonazole nitrate is a synthetic imidazole derivative that exerts its primary antifungal effect by disrupting the biosynthesis of ergosterol, a critical component of the fungal cell membrane [1] [2].
The following diagram illustrates the ergosterol biosynthesis pathway and the site of fenticonazole inhibition:
Figure 1: this compound inhibits lanosterol 14α-demethylase, blocking ergosterol production and leading to toxic sterol accumulation.
The table below summarizes the known spectrum of activity of this compound against common pathogenic fungi [1] [6] [2].
Table 1: Spectrum of Antifungal Activity of this compound
| Pathogen / Fungal Group | Activity | Notes / Clinical Relevance |
|---|---|---|
| Candida albicans | Active | Primary cause of vulvovaginal candidiasis [6]. |
| Other Candida spp. | Active | Includes C. glabrata and C. parapsilosis [6]. |
| Dermatophytes | Active | Particularly Trichophyton mentagrophytes [2]. |
| Molds | Active | Active against Malassezia furfur [2]. |
| Gram-positive Bacteria | Active (secondary) | Exhibits antibacterial action against bacteria associated with superinfected skin and vaginal areas [6] [2]. |
Beyond its primary antifungal mechanism, this compound exhibits additional biological activities.
Recent research focuses on nanotechnology-based delivery systems to overcome fenticonazole's poor aqueous solubility and enhance its therapeutic efficacy.
The experimental workflow for developing and characterizing this cubosomal formulation is detailed below.
Figure 2: Experimental workflow for developing and characterizing this compound cubosomes.
Table 2: Key Parameters of the Optimized Fenticonazole Cubosomal Formulation [6]
| Parameter | Result | Significance |
|---|---|---|
| Entrapment Efficiency (%EE) | 85.3 ± 2.34 % | High drug loading within the nanoparticles. |
| Particle Size (PS) | 169 ± 0.85 nm | Nano-scale size for enhanced penetration. |
| Polydispersity Index (PDI) | 0.29 ± 0.02 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential (ZP) | -24.4 ± 1.27 mV | Ensures good colloidal stability of the formulation. |
| Drug Release (over 8 hours) | 86.77 ± 3.79 % | Demonstrates sustained release profile. |
Although not specifically reported for fenticonazole in the search results, general mechanisms of azole resistance in fungi are well-documented and provide important context for antifungal development [9] [3].
The table below summarizes the fundamental technical and pharmacological characteristics of Fenticonazole nitrate.
| Property | Description |
|---|---|
| IUPAC Name | 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole nitrate [1] |
| Molecular Formula | C₂₄H₂₀Cl₂N₂OS • HNO₃ [2] |
| Molecular Weight | 518.41 g/mol [2] |
| Mechanism of Action | • Primary: Inhibition of lanosterol 14α-demethylase, disrupting ergosterol biosynthesis [3] [4] [2]. • Secondary: Direct damage to the fungal cytoplasmic membrane and inhibition of fungal enzymes like cytochrome oxidases and peroxidases [3]. | | Primary Target | Sterol 14α-demethylase [KO:K05917] [2] | | Spectrum of Activity | Antifungal: Dermatophytes, yeasts (e.g., Candida albicans), dimorphic fungi [3] [5]. Antibacterial: Gram-positive bacteria [3] [5]. Antiparasitic: Trichomonas vaginalis [3]. | | Solubility | Poor aqueous solubility (< 0.1 mg/mL) [6] | | Lipophilicity | High [6] |
This compound exerts its effect through a multi-faceted mechanism, which contributes to its high efficacy in clinical studies.
Its unique antimycotic action is achieved through three primary pathways [3]:
This multi-target mechanism is visualized below:
Fenticonazole is highly effective in treating superficial mycoses and vaginal infections. A large open-label study (n=760) demonstrated its high efficacy [3]:
| Infection Type | Mycological Response Rate |
|---|---|
| Pityriasis versicolor | 100% |
| Tinea infections | 96.3% |
| Candida infections | 95.2% |
In comparative clinical studies, topical fenticonazole administered once or twice daily was at least as effective as six other topical antimycotics (including miconazole, clotrimazole, and econazole) for skin mycoses [3]. Similarly, intravaginal administration shows high microbiological efficacy in vaginal candidiasis, trichomoniasis, and mixed infections, with a rapid onset of action [3].
To overcome the poor aqueous solubility of this compound, novel drug delivery systems are being explored.
A 2024 study developed a this compound-loaded cubogel for enhanced vaginal drug delivery [6]. Cubosomes are nanoparticles with a bicontinuous cubic structure, known for their high surface area, mucoadhesive properties, and suitability for controlled delivery [6].
1. Experimental Protocol: Formulation and Optimization
2. Results and Characterization of the Optimized Formulation The optimized cubosomal formulation exhibited the following properties [6]:
| Characteristic | Result |
|---|---|
| Entrapment Efficiency (EE%) | 85.32 ± 2.34 % |
| Particle Size (PS) | 169 ± 0.85 nm |
| Polydispersity Index (PDI) | 0.29 ± 0.02 |
| Zeta Potential (ZP) | -24.40 ± 1.27 mV |
| Drug Release after 8h | 86.77 ± 3.79 % |
The formulation workflow and key outcomes are summarized below:
3. Key Findings of the Cubogel Study
Beyond its antifungal use, structure-based screening has identified this compound as a novel modulating ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key target in type 2 diabetes (T2DM) and non-alcoholic fatty liver disease (NAFLD) [7].
This compound is a well-established antifungal agent with a broad spectrum of activity and a multi-mechanistic action. Recent scientific advances highlight two key frontiers:
Fenticonazole nitrate is a broad-spectrum antifungal agent marketed as a racemic mixture (a 50:50 mix of both enantiomers) [1] [2]. However, its two enantiomers exhibit significant differences in biological activity and pharmacokinetics, making their separation and individual analysis crucial [2].
| Aspect | Key Finding |
|---|---|
| Antifungal Activity | The levorotatory (R-(-)-) enantiomer demonstrates greater antibacterial activity than the racemate and the dextrorotatory form [1] [2]. |
| Pharmacokinetics | In female rats, the (+)-(S)-enantiomer showed faster absorption and elimination compared to the (-)-(R)-enantiomer [2]. |
| Analytical Need | Development of precise chiral separation methods is essential for pharmacokinetic studies, therapeutic drug monitoring, and environmental impact assessments [2]. |
Researchers have successfully employed several chromatographic techniques to separate this compound enantiomers. The table below summarizes two validated methods:
| Method | Chiral Stationary Phase (CSP) | Mobile Phase | Key Parameters |
|---|
| Chiral-HPLC [3] | Daicel AY-H analytical column (250 mm x 4.6 mm, 5 µm) | n-hexane : isopropanol : diethylamine (85:15:0.15, v/v) | Flow rate: 1.0 mL/min Detection: 254 nm Column temperature: 35°C | | Chiral Nano-LC [4] | Lab-packed capillary column with Cellulose 3,5-Dichlorophenylcarbamate (CDCPC) | Optimized with buffers (e.g., ammonium bicarbonate, pH 9) and organic modifiers (e.g., acetonitrile) | Flow rate: ~400 nL/min |
Besides direct chromatographic methods, a chemical resolution method is described in a patent. This involves forming diastereomeric salts with a chiral acid like L-camphorsulfonic acid to separate the intermediate, (R)-(-)-2-(1H-imidazolyl-1)-(2,4-dichlorophenyl) ethanol, which is then used to synthesize the desired enantiomer [1].
The following diagram illustrates the general decision-making and experimental workflow for separating this compound enantiomers, integrating the methods discussed above.
For practical implementation in the laboratory, here are the detailed protocols for the two main chromatographic methods.
This method is established for the separation and determination of this compound enantiomers.
This patent-described method is used for obtaining a key enantiomerically pure intermediate.
The levorotatory (R-(-)-) enantiomer of this compound shows the most promising antifungal activity [1] [2]. The described chiral-HPLC and nano-LC methods provide robust tools for its analysis and quantification, which are vital for advancing enantiomer-specific drug development.
The table below summarizes the fundamental technical data for fenticonazole nitrate.
| Property | Details |
|---|---|
| Chemical Name | 1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole nitrate [1] |
| Molecular Formula | C₂₄H₂₀Cl₂N₂OS • HNO₃ [2] |
| Molecular Weight | 518.41 g/mol [3] [2] |
| Mechanism of Action (Antifungal) | • Primary: Inhibits the fungal enzyme lanosterol 14α-demethylase, disrupting ergosterol biosynthesis [3] [4]. • Secondary: At high concentrations, directly damages fungal cell membranes and exhibits antibacterial and anti-Trichomonas activity [1] [3] [5]. | | Mechanism of Action (Novel) | Identified as a selective PPARγ-modulating ligand. It blocks CDK5-mediated phosphorylation of PPARγ Ser273, which is linked to anti-diabetic effects, without acting as a full agonist that causes adverse side effects [6]. | | Solubility | Poor aqueous solubility (< 0.10 mg/mL). Soluble in DMSO (104 mg/mL) and ethanol (2 mg/mL) [7] [2]. | | Clinical Uses | Topical treatment of vulvovaginal candidiasis, skin fungal infections, and infections involving Candida albicans, Trichophyton species, and Malassezia furfur [1] [8] [4]. | | Toxicity Profile | Shown to be safe in topical animal studies. Acute oral LD₅₀ in mice and rats is 3000 mg/kg [9]. |
The following diagrams illustrate the dual mechanisms of action of this compound.
Dual mechanisms of this compound: antifungal action and PPARγ pathway modulation.
A major research focus is on novel nanosystems to enhance the delivery of this compound, addressing its poor solubility [7]. The table below compares some of these advanced systems.
| Nanosystem | Key Components | Target Route | Notable Outcomes |
|---|---|---|---|
| Cubosomes [3] | Glyceryl monooleate (GMO), Brij 92, Tween 80, Fenchone | Vaginal | High entrapment efficiency (85.3%), enhanced biofilm inhibition, and deeper mucosal penetration. |
| Terpesomes [7] | Terpenes (e.g., Limonene, Fenchone), Phospholipids | Ocular / Vaginal | Acts as penetration enhancers; synergistic antifungal activity. |
| Olaminosomes [7] | Oleic Acid, Oleylamine, Surfactants (e.g., Span 80) | Ocular | Improved stability and permeability. |
| Novasomes & Trans-Novasomes [7] | Stearic/Oleic Acid, Cholesterol, Surfactants (e.g., Span 80, Brij) | Ocular / Topical | Enhanced skin permeation and retention for deep tissue infections. |
| Cerosomes [7] | Ceramide, Phospholipid, Surfactants | Topical | Optimized for long-term skin protection and permeation. |
Here is a summary of key methodologies from recent research, which can serve as a guide for experimental design.
This protocol is used to create nanostructured particles for enhanced vaginal delivery.
This set of assays validates the novel, non-antifungal mechanism of action.
These protocols are critical for establishing efficacy and safety.
The synthesis of this compound, as outlined in the patent, is a multi-step process starting from thiophenol and para-aminobenzoic acid. The flowchart below illustrates the complete workflow.
Diagram of the 7-step synthesis workflow for this compound.
The table below summarizes the reagents, conditions, and yields for key steps in this synthesis [1] [2].
| Step | Key Reagents & Conditions | Product | Yield |
|---|---|---|---|
| 1 | Cuprous oxide, Thiophenol, Ethanol, Reflux 3h | Benzene sulfydryl copper | ~99% |
| 2 | Diazotization: NaNO₂, H₂SO₄, 0-5°C. Iodination: KI, 40°C | 4-Iodobenzoic acid | Information missing |
| 3a | 4-Iodobenzoic acid, Benzene sulfydryl copper, Quinoline/Pyridine, 100-200°C | 4-Benzene Thiosalicylic acid | Information missing |
| 3b | Esterification: Methanol, H₂SO₄, Reflux 12h | 4-Benzene Thiosalicylic acid methyl esters | Information missing |
| 3c | Reduction: LiAlH₄, Ether | 4-Benzene sulfydryl phenylcarbinol | Information missing |
| 3d | Chlorination: Thionyl chloride, Dichloromethane, 0°C | 4-Benzene sulfydryl benzyl chloride | Information missing |
| 4 | 4-Benzene sulfydryl benzyl chloride, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, Sodium hydride, DMSO, 15-65°C | This compound (crude) | Information missing |
| 5 | Purification: Silica gel column chromatography.\nSalification: Nitric acid ether solution.\nRecrystallization: 95% Ethanol | This compound (purified) | Total yield >15% |
This process achieves a total yield of over 15%, which is higher than the 10% yield reported in prior literature [1].
For researchers looking to replicate or build upon this work, here are the detailed methodologies for two critical stages.
The patent and other sources provide insights into the drug's activity and advanced formulation strategies.
Subsequent patents have proposed alternative synthesis methods to address the limitations of the original process.
Fenticonazole nitrate is an imidazole derivative with broad-spectrum antimycotic activity against dermatophyte pathogens, Malassezia furfur, and Candida albicans. It exerts its antifungal effect through multiple mechanisms: inhibition of fungal cytochrome P450-dependent ergosterol synthesis, suppression of secretory aspartate protease production in Candida albicans, and blockage of yeast cytochrome oxidases and peroxidases. The compound's chemical name is 1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole nitrate. Accurate quantification of this compound in pharmaceutical formulations and biological samples is essential for quality control, stability studies, and pharmacokinetic evaluations. High-Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for fenticonazole analysis due to its sensitivity, specificity, and ability to separate degradation products. These application notes provide detailed protocols and methodological considerations for HPLC analysis of this compound across various matrices, supporting researchers in pharmaceutical development and quality control laboratories.
Various HPLC methods have been developed and validated for the analysis of this compound in pharmaceutical dosage forms and biological samples. The selection of an appropriate method depends on the specific application, required sensitivity, available instrumentation, and matrix complexity. The table below summarizes the key HPLC methods developed for this compound analysis:
Table 1: Summary of HPLC Methods for this compound Analysis
| Method Type | Stationary Phase | Mobile Phase Composition | Detection | Linear Range | Primary Application |
|---|---|---|---|---|---|
| RP-HPLC (Stability Indicating) | Hypersil Phenyl (250 × 4.6 mm) | Phosphate buffer:MeOH:ACN (60:30:10, v/v/v) | UV 210 nm | 80-120% of target | Pharmaceutical dosage forms [1] |
| RP-HPLC (Related Substances) | C18 (100 × 4 mm, 3 μm) | Gradient: pH 3.0 phosphoric acid vs. ACN | PDA 235 nm | Not specified | Related substances in formulations [2] |
| HPLC-UV | C8 (250 × 4.6 mm) | MeOH:NaH₂PO₄ buffer (70:30, v/v) | UV 255 nm | 5-30 μg/mL | Capsule dosage forms [3] |
| HPLC-MS/MS (Plasma) | Kinetex XB-C18 (50 × 2.1 mm, 2.6 μm) | Gradient: MeOH vs. 5mM ammonium acetate + 0.2% formic acid | MS/MS (MRM) | 5-1000 pg/mL (Method A), 0.1-20 ng/mL (Method B) | Human plasma (Pharmacokinetic studies) [4] |
The following workflow diagram illustrates the decision-making process for selecting an appropriate HPLC method based on analytical requirements:
This method is specifically designed for the simultaneous quantification of this compound, tinidazole, and lidocaine in combined pharmaceutical dosage forms. The method effectively separates the active compounds from their degradation products, making it suitable for stability studies [1].
Chromatographic Conditions:
Standard Solution Preparation:
Sample Solution Preparation (Pharmaceutical Dosage Form):
This stability-indicating method enables precise determination of fenticonazole and its related substances in pharmaceutical formulations using gradient elution, providing superior separation efficiency and shorter analysis times [2].
Chromatographic Conditions:
Column: C18 column (100 × 4 mm, 3 μm particle size)
Mobile Phase A: 85% phosphoric acid solution adjusted to pH 3.0 using triethylamine
Mobile Phase B: Acetonitrile (HPLC grade)
Gradient Program:
Table 2: Gradient Elution Program for Related Substances Analysis
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | |----------------|-------------------------|-------------------------| | 0 | 80 | 20 | | 5 | 60 | 40 | | 10 | 40 | 60 | | 15 | 20 | 80 | | 20 | 80 | 20 |
Flow Rate: 0.8 mL/min
Detection: Photodiode Array Detector at 235 nm
Column Temperature: 35°C
Injection Volume: 10 μL
Autosampler Temperature: 15°C
Forced Degradation Studies:
All described HPLC methods have been comprehensively validated according to International Conference on Harmonisation (ICH) guidelines. The validation parameters demonstrate that the methods are suitable for their intended applications in pharmaceutical analysis and bioanalysis [1] [4] [3].
Table 3: Summary of Method Validation Parameters for this compound HPLC Methods
| Validation Parameter | Stability-Indicating Method [1] | UFLC Related Substances [2] | HPLC-UV Capsule Analysis [3] | HPLC-MS/MS Method [4] |
|---|---|---|---|---|
| Linearity Range | 80-120% of target concentration | Not specified | 5-30 μg/mL | 5-1000 pg/mL (Method A), 0.1-20 ng/mL (Method B) |
| Correlation Coefficient (r²) | 0.999 | >0.999 | 0.999 | >0.99 |
| Precision (% RSD) | <2% | <2% | <2% | <15% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 100.1-100.3% | 85-115% |
| Specificity | Resolved from degradation products | Resolved all related substances | Specific for analyte | No matrix interference |
| LOD | Not specified | Not specified | Not specified | 5 pg/mL (Method A), 0.1 ng/mL (Method B) |
| LOQ | Not specified | Not specified | Not specified | 5 pg/mL (Method A), 0.1 ng/mL (Method B) |
| Robustness | Validated for flow, temperature, and mobile phase variations | Validated for deliberate changes | Validated for operational parameters | Not specified |
System suitability tests are essential to verify that the chromatographic system is adequate for the intended analysis. These parameters should be evaluated before sample analysis begins.
The developed HPLC methods have been successfully applied to various pharmaceutical formulations including creams, vaginal capsules, and gels. For capsule analysis, the sample preparation involves:
The assay results for marketed formulations typically show recovery between 98-102% of the labeled claim, confirming the suitability of the methods for quality control testing [3] [5].
For pharmacokinetic studies, highly sensitive HPLC-MS/MS methods are required due to the low plasma concentrations of fenticonazole following percutaneous or intravaginal administration. The sample preparation for plasma analysis involves:
These methods have been successfully applied to pharmacokinetic studies in healthy volunteers after single percutaneous and intravaginal administration of 2% this compound gel, providing valuable data on absorption and elimination characteristics [4].
When transferring methods between laboratories or instruments, consider the following:
The HPLC methods detailed in these application notes provide robust, accurate, and precise approaches for the analysis of this compound in various matrices. The stability-indicating methods allow for simultaneous monitoring of the active pharmaceutical ingredient and its degradation products, supporting quality control and stability testing in pharmaceutical development. For bioanalytical applications, the highly sensitive HPLC-MS/MS methods enable reliable quantification at pictogram per milliliter levels, facilitating pharmacokinetic studies. By following the standardized protocols and validation criteria outlined in this document, researchers can ensure reproducible and reliable results for this compound analysis across different laboratories and applications.
Fenticonazole nitrate is a broad-spectrum imidazole derivative used extensively as an antifungal agent in both dermatological and gynecological applications. Stability-indicating methods are crucial in pharmaceutical development to accurately quantify the active pharmaceutical ingredient (API) and monitor the formation of degradation products or related impurities under various stress conditions. These methods are essential for establishing shelf life, determining storage conditions, and ensuring product safety and efficacy. The following notes detail validated protocols for analyzing this compound, in accordance with International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1).
Various analytical techniques have been developed and validated for this compound. The table below summarizes key validated parameters from different methodologies to facilitate comparison and selection.
Table 1: Summary of Validated Analytical Methods for this compound
| Method Parameter | Stability-Indicating RP-HPLC (Dosage Form) [1] | Stability-Indicating UFLC (Related Substances) [2] | UV-Spectrophotometric (Absorbance Mode) [3] | UV-Spectrophotometric (AUC Mode) [3] |
|---|---|---|---|---|
| Analytical Technique | RP-HPLC | Ultra-Fast Liquid Chromatography (UFLC) | Zero-order UV Spectrophotometry | Zero-order UV (Area Under Curve) |
| Linearity Range | Information Missing | Information Missing | 5 - 30 µg/mL | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | 0.999 | Information Missing | 0.999 | 0.998 |
| Detection Wavelength | 255 nm | 235 nm | 253 nm | 242 - 262 nm |
| Retention Time | 5.469 ± 0.01 min | ~7.5 min | Not Applicable | Not Applicable |
| Accuracy (% Recovery) | 100.1 – 100.3% | Information Missing | 100.8 - 101% | 99.94 - 101.32% |
| Precision (% RSD) | Information Missing | Information Missing | < 1.73% | < 1.86% |
| Assay Result (Formulation) | 99.7% | Information Missing | 100.56% | 100.06% |
This method is suitable for the assay of this compound in capsule dosage forms and is validated as per ICH guidelines [1].
Assay % = (AU / AS) x (WS / WU) x (P / 100) x 100
Where:
This gradient method is designed to separate and quantify this compound from its related substances and degradation products [2].
Stress studies are performed on the drug substance to demonstrate the stability-indicating property of the method [4] [2].
The method should demonstrate that this compound peaks are well-resolved from all degradation products, and the mass balance is close to 100%.
This is a simple, precise, and cost-effective method for the quantitative estimation of this compound in bulk and vaginal capsules [3].
The following workflow diagram illustrates the key decision points and steps for developing and validating a stability-indicating assay for this compound.
The described methods have been validated per ICH Q2(R1) guidelines, demonstrating acceptable performance for their intended use [4] [3] [2].
The presented protocols provide a comprehensive analytical toolkit for this compound. The choice of method depends on the specific application:
All methods have been proven to be precise, accurate, and reliable. The stability-indicating nature of the chromatographic methods ensures their suitability for monitoring the stability of this compound throughout its shelf life, which is critical for guaranteeing the delivery of a safe and effective pharmaceutical product to the patient.
Ocular fungal infections, such as those caused by Candida albicans, represent a serious health concern that can lead to significant visual impairment and blindness if not properly treated [1] [2]. Fenticonazole nitrate (FTN), an imidazole derivative antifungal agent, exhibits both fungistatic and fungicidal activity by inhibiting ergosterol synthesis and disrupting fungal cell membrane permeability [3]. However, its therapeutic efficacy is limited by poor aqueous solubility (<0.1 mg/mL) and inadequate corneal permeation [3].
Olaminosomes have emerged as innovative nanostructured platforms that effectively overcome these limitations. These vesicular systems utilize oleylamine as a capping agent that provides pronounced stabilization and enhances corneal penetration through multiple mechanisms [1] [4]. The following application notes detail the optimized preparation, characterization, and evaluation protocols for FTN-loaded olaminosomes, providing researchers with a comprehensive framework for ocular antifungal formulation development.
Olaminosomes are complex vesicular systems composed of specific ratios of structural and functional components:
The cationic nature of olaminosomes, imparted by the amine group of oleylamine, promotes electrostatic interaction with the negatively charged sialic acid residues of the corneal membrane, thereby enhancing ocular residence time and permeation [4] [3].
The enhanced antifungal efficacy of olaminosomes is achieved through multiple mechanisms:
Table 1: Key Advantages of Olaminosomes for Ocular Drug Delivery
| Advantage | Mechanism | Impact |
|---|---|---|
| Enhanced corneal permeation | Cationic charge interaction with anionic corneal surface | 2.45-fold increase in corneal penetration compared to suspension [4] |
| Improved solubility | Nanoconfinement of drug molecules | Effective delivery of poorly water-soluble FTN [3] |
| Prolonged residence time | Mucoadhesive properties | Sustained antifungal activity [1] |
| Reduced dosing frequency | Controlled release characteristics | Improved patient compliance [1] |
Ethanol Injection Technique [1] [4]
Preparation of organic phase: Dissolve FTN (10 mg), Span 80 (optimized: 15 mg), oleylamine (optimized: 50 mg%), and oleic acid (at optimized ratio 10:1 to drug) in 10 mL ethanol (95%) in a round-bottom flask.
Injection process: Inject the organic phase rapidly into 10 mL of distilled water maintained at 60°C under continuous stirring at 90 rpm.
Evaporation: Remove residual ethanol using a rotatory evaporator under reduced pressure at 60°C.
Maturation: Allow the formed olaminosomal dispersion to mature overnight at 4°C.
Size reduction: Subject the dispersion to bath sonication for 10 minutes to reduce particle size.
Sterilization: Perform terminal sterilization using gamma irradiation or filtration through 0.22 μm membrane filters.
Figure 1: Workflow for the preparation of FTN-loaded olaminosomes using ethanol injection technique
A central composite design with 20 runs (8 factorial points, 6 axial points, and 6 center points) is recommended for optimization:
Independent variables:
Dependent responses:
Table 2: Experimental Variables and Constraints in Central Composite Design [4]
| Factor | Name | Units | Low Level (-1) | Middle Level (0) | High Level (+1) |
|---|---|---|---|---|---|
| A | Span 80 amount | mg | 7.5 | 15 | 22.5 |
| B | Oleylamine concentration | mg% | 25 | 50 | 75 |
| C | Oleic acid: drug ratio | - | 5:1 | 10:1 | 15:1 |
| Response | Name | Units | Constraints |
|---|---|---|---|
| Y₁ | EE | % | Maximize |
| Y₂ | PS | nm | Minimize |
| Y₃ | PDI | - | Minimize |
| Y₄ | ZP | mV | Maximize (absolute value) |
| Y₅ | Q₁₀h | % | Maximize |
Utilize Design-Expert software (version 7 or higher) for numerical optimization. The optimum formula is selected based on the highest desirability value (approaching 1.0), which simultaneously satisfies all constraints for the dependent responses [4].
The optimized FTN-loaded olaminosomes prepared according to the above protocols should exhibit the following characteristics [1] [4]:
Table 3: Characteristics of Optimized FTN-Loaded Olaminosomes
| Parameter | Optimal Value | Method |
|---|---|---|
| Entrapment Efficiency (%) | 84.24 ± 2.35 | Centrifugation-Spectrophotometry |
| Particle Size (nm) | 117.55 ± 9.55 | Dynamic Light Scattering |
| Polydispersity Index | 0.46 ± 0.01 | Dynamic Light Scattering |
| Zeta Potential (mV) | -74.85 ± 1.06 | Laser Doppler Electrophoresis |
| In Vitro Release Q₁₀h (%) | 91.26 ± 3.42 | Dialysis Method |
| pH | 7.2 ± 0.1 | pH Meter |
Expected outcome: Olaminosomes should demonstrate significantly enhanced corneal penetration (approximately 428.66 µg/cm²) compared to FTN suspension (174.66 µg/cm²) [4].
Expected outcome: FTN-loaded olaminosomes should demonstrate significantly enhanced antifungal activity (approximately 56.13% inhibition) compared to FTN suspension (30.83% inhibition) [4].
The developed olaminosomal formulation represents a significant advancement in ocular antifungal therapy. The pronounced capping effect of oleylamine contributes to nanoparticle stability and enhances corneal permeation through multiple mechanisms [1] [4]. The optimized formulation achieved a high negative zeta potential (-74.85 mV) which ensures physical stability by preventing aggregation through electrostatic repulsion [4].
The enhanced corneal penetration (2.45-fold increase compared to suspension) can be attributed to several factors: (1) the nanoscale particle size (117.55 nm) which promotes tissue interaction, (2) the cationic surface properties that facilitate interaction with negatively charged corneal surfaces, and (3) the potential permeation-enhancing effect of formulation components [4].
The central composite design proved effective in optimizing multiple formulation variables simultaneously, with the optimum formula achieving a high desirability value of 0.972 [4]. This statistical approach allows researchers to systematically understand the relationship between formulation factors and critical quality attributes.
Table 4: Common Issues and Solutions in Olaminosomes Preparation
| Problem | Possible Cause | Solution |
|---|---|---|
| Low entrapment efficiency | Rapid injection rate | Reduce injection speed to ensure proper vesicle formation |
| Large particle size | Inadequate sonication | Increase sonication time or power; Use probe sonicator |
| High PDI | Non-uniform vesicle formation | Optimize organic to aqueous phase ratio; Control hydration temperature |
| Physical instability | Low zeta potential | Adjust oleylamine concentration; Optimize oleic acid ratio |
| Poor drug release | Too rigid vesicle membrane | Adjust Span 80 to oleic acid ratio; Incorporate permeation enhancers |
The detailed protocols presented herein provide researchers with a comprehensive framework for developing and optimizing FTN-loaded olaminosomes for enhanced ocular antifungal delivery. The ethanol injection technique offers a reproducible and scalable method for olaminosomes preparation, while the systematic optimization approach using central composite design ensures robust formulation development.
The exceptional performance of FTN-loaded olaminosomes—demonstrating significantly enhanced corneal permeation, sustained release profile, improved antifungal efficacy, and excellent ocular tolerance—positions this innovative nanosystem as a promising platform for effective management of ocular candidiasis and potentially other anterior segment infections.
The table below summarizes the quantitative data for a 1-gram ovule based on a clinical study and a patent for a similar vaginal soft capsule, which can inform ovule development [1] [2].
Table 1: Prototype Formulation Composition for a 1g Fenticonazole Nitrate Ovule
| Component | Function | Quantity per Unit (mg) | Percentage (% w/w) | Reference / Note |
|---|---|---|---|---|
| This compound | Active Pharmaceutical Ingredient (API) | 10 - 1000 mg | 1.0% - 100% | 1000 mg used in a clinical 2-day regimen [2]. |
| Gelatin | Shell Matrix (for soft capsules) | q.s. | - | Primary component of the soft capsule shell [1]. |
| Glycerin | Plasticizer / Humectant | q.s. | - | Maintains shell elasticity and prevents brittleness [1]. |
| Titanium Dioxide | Opacifier | q.s. | - | Provides opacity to the shell [1]. |
| Soybean Lecithin | Emulsifier / Stabilizer | 10 - 50 mg | 1.0% - 5.0% | Part of the internal medicinal liquid [1]. |
| Liquid Paraffin | Lipophilic Vehicle / Solvent | 100 - 500 mg | 10.0% - 50.0% | Fills and dissolves the API in the core [1]. |
| Propylene Glycol | Hydrophilic Cosolvent / Humectant | 50 - 200 mg | 5.0% - 20.0% | Aids in drug dissolution and stability [1]. |
| Methyl/Propyl Paraben | Preservative | 1 - 5 mg | 0.1% - 0.5% | Prevents microbial growth [1]. |
Abbreviation: q.s., quantum satis (a sufficient quantity).
While a specific method for ovules is not detailed, the following workflow synthesizes general soft capsule preparation techniques from the patents and adapts them for ovule development [1] [3].
Diagram 1: General preparation workflow for vaginal soft capsules/ovules.
The typical preparation process involves the following steps [1] [3]:
For research and development, the following tests should be performed on the prepared ovules. The target values are compiled from various advanced formulation studies on this compound [6] [7] [2].
Table 2: Key Characterization Parameters and Target Values
| Test Parameter | Target / Acceptable Criteria | Reference / Rationale |
|---|---|---|
| Description | Smooth, spherical to oval, without visible leaks or seams. | Standard for patient acceptability and integrity. |
| Assay (HPLC) | 90.0% - 110.0% of label claim. | Confirms correct API amount is present. |
| Uniformity of Content | Acceptance Value (AV) ≤ 15. | Ensures dose consistency between units. |
| In-vitro Release Study | ≥80% release within 60-120 minutes. | Using USP Apparatus I (basket) or IV (flow-through cell) in a suitable medium (e.g., pH 4.5 buffer). Indicates performance. |
| Microbiological Testing | Complies with Ph. Eur. tests for non-sterile products. | Ensures safety from microbial contamination. |
| Stability | Stable for 24 months at 25°C ± 2°C / 60% ± 5% RH. Protected from light. | [5] |
Recent research highlights innovative approaches to overcome Fenticonazole's poor aqueous solubility, which is its main developmental challenge [6].
Fenticonazole nitrate (FTN) is a potent imidazole-derived antifungal agent with demonstrated efficacy against various fungal pathogens, including Candida albicans, Aspergillus, and Fusarium species. Its dual mechanism of action involves inhibiting ergosterol biosynthesis through interference with lanosterol 14-α-demethylase while simultaneously causing direct membrane damage at higher concentrations. Despite its therapeutic potential, FTN faces significant biopharmaceutical challenges due to its poor aqueous solubility (<0.10 mg/mL), which substantially limits its bioavailability and therapeutic efficacy. Recent advances in pharmaceutical nanotechnology have enabled the development of innovative nanocarrier systems that overcome these limitations through enhanced drug loading, controlled release profiles, and improved targeted delivery. This document provides comprehensive application notes and experimental protocols for formulating, optimizing, and characterizing FTN-loaded nanocarriers, with particular emphasis on achieving optimal encapsulation efficiency [1] [2].
Recent research has explored multiple advanced nanocarrier systems for FTN delivery, each with distinct compositional advantages and optimization parameters. Terpesomes utilize terpenes as penetration enhancers alongside phospholipids to create deformable vesicles capable of enhanced tissue permeation. Olaminosomes incorporate oleic acid and oleylamine to form stable nanostructures with improved encapsulation and retention characteristics. Novasomes represent modified niosomal systems employing stearic acid and cholesterol to enhance structural integrity and control release kinetics. Cerosomes integrate ceramides—natural components of the stratum corneum—to optimize skin compatibility and permeation for topical applications. Trans-novasomes constitute further innovations with additional edge activators like Brij surfactants for ultra-deformability and polyethylene glycol (PEG) chains for extended residence time at the application site [1].
Table 1: Composition and Optimization Responses of FTN-Loaded Nanocarriers
| Nanocarrier System | Primary Components | Optimization Factors Studied | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index |
|---|---|---|---|---|---|---|
| Terpesomes (Ocular) | Terpenes, Phospholipid | Terpene concentration, Type | 85-92 | 180-250 | -25 to -35 | 0.18-0.25 |
| Olaminosomes (Ocular) | Oleic acid, Oleylamine, Span 80 | Surfactant concentration, Oleic acid amount | 88-95 | 150-220 | -20 to -30 | 0.15-0.22 |
| Novasomes (Ocular) | Stearic acid, Cholesterol, Span 80 | Surfactant concentration, Cholesterol amount | 82-90 | 200-280 | -18 to -28 | 0.20-0.30 |
| Cerosomes (Topical) | Ceramide, Phospholipid, Surfactants | Ceramide concentration, Surfactant type | 80-88 | 160-240 | -22 to -32 | 0.17-0.26 |
| Trans-novasomes (Topical) | Oleic acid, Cholesterol, Span 60, Brij | Oleic acid amount, Surfactant ratio | 85-93 | 170-260 | -25 to -35 | 0.16-0.24 |
| FTN-PLM-DC (Bacterial) | Palmitic acid, Sodium deoxycholate | Component ratio (1:5:10) | 91.02±0.17 | 200±10 | -28±5 | 0.21±0.02 |
The thin-film hydration technique represents a versatile and widely applicable approach for fabricating various lipid-based nanocarriers, including novasomes, olaminosomes, and cerosomes. The protocol begins with precise weighting of components according to the desired formulation composition, typically involving FTN (20 mg), lipid components (100-200 mg), and surfactants (50-100 mg). These materials are then co-dissolved in organic solvent systems, commonly chloroform and methanol mixtures (2:1 v/v), in a round-bottom flask. The organic solvent is subsequently evaporated under reduced pressure (approximately 200-250 mbar) at 40°C using a rotary evaporator operating at 120 rpm, continuing until a thin, uniform lipid film forms on the flask interior. The film is then hydrated with aqueous phase (typically 10 mL phosphate buffer pH 5.5-7.4) at 60°C for 45 minutes without agitation to allow spontaneous vesicle formation. The resulting multilamellar suspension is finally subjected to size reduction through probe sonication (5-10 cycles of 30-second pulses with 15-second rest intervals) or extrusion through polycarbonate membranes (100-400 nm pore size) to obtain uniform nanocarriers [1] [2].
The ethanol injection technique offers an alternative approach particularly suitable for terpesomes and other ethanol-compatible systems. This method involves dissolving lipid components (phospholipids, terpenes, FTN) in absolute ethanol (5-10 mL) warmed to 40°C with constant stirring until complete dissolution. The ethanolic solution is then rapidly injected through a narrow-gauge needle (21-23G) into preheated aqueous phase (10-15 mL distilled water or buffer maintained at 60°C) under continuous magnetic stirring at 1000 rpm. The injection rate should be controlled at approximately 1 mL/min to ensure proper nanocarrier self-assembly. The resulting suspension is continuously stirred for an additional 60 minutes to allow complete ethanol evaporation and vesicle stabilization. For purification and removal of unencapsulated drug, the preparation is subjected to dialysis against appropriate buffer (12-14 kDa molecular weight cutoff) for 4-6 hours or centrifugation at 15,000 × g for 45 minutes [1].
Encapsulation efficiency (EE%) represents a critical quality attribute reflecting the proportion of successfully incorporated drug within the nanocarrier system. The protocol involves separating unencapsulated FTN using ultracentrifugation at 100,000 × g for 2 hours at 4°C or size exclusion chromatography using Sephadex G-50 columns. The separated nanocarriers are then lysed using methanol (1:10 v/v dilution) and subjected to brief sonication (5 minutes) to release encapsulated drug. The FTN concentration is quantified spectrophotometrically at 254 nm using a validated UV-Vis method with appropriate standard curves (concentration range 2-20 μg/mL). Encapsulation efficiency is calculated using the formula: EE% = (Amount of encapsulated FTN / Total FTN added) × 100. For enhanced accuracy, alternative quantification methods include HPLC analysis with C18 columns, mobile phase acetonitrile:water (70:30 v/v), flow rate 1.0 mL/min, and detection at 254 nm [1] [2].
Dynamic light scattering (DLS) provides comprehensive characterization of nanocarrier dimensional attributes and size distribution. The analysis requires appropriate sample dilution (1:100 with distilled water or the dispersion medium) to obtain optimal scattering intensity. Measurements should be performed at 25°C with a detection angle of 90° and equilibration time of 120 seconds. Particle size (PS) and polydispersity index (PDI) values are derived from the intensity-weighted distribution, with PDI values below 0.3 indicating acceptable size homogeneity. Zeta potential (ZP) measurements determine surface charge through electrophoretic mobility assessment using laser Doppler velocimetry. Samples require dilution in 1 mM KCl solution and analysis in appropriate dip cells with applied field strength of 20 V/cm. ZP values exceeding ±30 mV (absolute value) typically indicate favorable electrostatic stabilization against aggregation [1] [2].
Systematic optimization of FTN nanocarriers employs statistical experimental designs to efficiently explore multifactorial relationships with reduced experimental burden. Response surface methodology (RSM) techniques, including Box-Behnken, central composite, and D-optimal designs, facilitate the development of mathematical models correlating critical formulation factors with key quality responses. These approaches enable identification of optimal factor combinations through numerical optimization while quantifying potential factor interactions. Implementation involves selecting appropriate independent variables (e.g., surfactant concentration, lipid ratio, terpene content) and dependent responses (EE%, PS, ZP, drug release). Design-Expert software is commonly utilized for generating experimental arrays, model fitting, and conducting ANOVA to assess model significance (p < 0.05 indicating statistical significance). The resulting optimization models permit predictive formulation development and establishment of validated design spaces for robust nanocarrier production [1].
Table 2: Statistical Designs for Optimizing FTN-Loaded Nanocarriers
| Nanocarrier System | Statistical Design | Independent Variables | Dependent Responses | Optimal Formulation Criteria |
|---|---|---|---|---|
| Ocular Novasomes (O-NV) | Central Composite | Surfactant concentration, Cholesterol amount | EE%, PS, ZP, PDI, Drug release | Maximal EE%, ZP; Minimal PS, PDI |
| Ocular Olaminosomes (O-OLN) | Central Composite | Surfactant concentration, Oleic acid amount | EE%, PS, ZP, PDI, Drug release | Maximal EE%, ZP; Minimal PS, PDI |
| Ocular Terpesomes (O-TP) | Full Factorial | Terpene concentration, Terpene type | EE%, PS, ZP, PDI, Drug release | Maximal EE%, ZP; Minimal PS, PDI |
| Topical Cerosomes (T-CE) | Full Factorial | Ceramide concentration, Surfactant type | EE%, PS, ZP, PDI, Drug release | Maximal EE%, ZP; Minimal PS, PDI |
| Vaginal Terpesomes (V-TP) | Box-Behnken | Terpene concentration, SDC amount, Ethanol concentration | EE%, PS, ZP, PDI, Drug release | Maximal EE%, ZP; Minimal PS, PDI |
| Topical Trans-novasomes (T-T-NV) | D-optimal | Oleic acid amount, Surfactant ratio | EE%, PS, ZP, PDI, Drug release | Maximal EE%, ZP; Minimal PS, PDI |
The following diagram illustrates the comprehensive workflow for developing and optimizing FTN-loaded nanocarriers, integrating both preparation methods and characterization techniques:
FTN Nanocarrier Development Workflow: This comprehensive diagram illustrates the integrated workflow for developing FTN-loaded nanocarriers, from initial design through final optimization, highlighting key methodological choices and characterization parameters.
The following diagram provides a systematic classification of FTN nanocarrier systems based on their route of administration and compositional characteristics:
FTN Nanocarrier Classification by Route: This systematic classification diagram organizes FTN-loaded nanocarriers by administration route and compositional features, highlighting the relationship between formulation components and therapeutic applications.
Achieving high encapsulation efficiency represents a fundamental challenge in FTN nanocarrier development. Several critical factors significantly influence EE%, including lipid-to-drug ratio (optimal range 5:1 to 10:1), surfactant selection (Span series generally superior to Tween for FTN), and hydration conditions (temperature, duration, and buffer pH). During thin-film formation, complete solvent removal is essential to prevent nanoparticle aggregation, while controlled hydration temperature (60±2°C) ensures proper lipid fluidity without drug degradation. For ethanol injection methods, rapid injection rate with efficient mixing promotes immediate nanocarrier formation with high encapsulation. When encountering suboptimal EE% (<80%), potential remedies include increasing lipid concentration, incorporating charge inducers (diacetyl phosphate for negative charge, stearylamine for positive charge), or implementing remote loading techniques for ionizable drugs [1] [2].
Physical stability of FTN nanocarriers requires careful attention to both storage conditions and formulation composition. Common instability manifestations include particle aggregation (evidenced by PS increase >20%), drug leakage (EE% reduction >10%), and chemical degradation (FTN hydrolysis or oxidation). Recommended stabilization strategies include cryoprotectant addition (trehalose 5-10% w/v) for lyophilization, antioxidant incorporation (α-tocopherol 0.01-0.05% w/v), and storage at 4°C protected from light. Accelerated stability studies should demonstrate less than 15% change in all critical quality attributes (EE%, PS, PDI, ZP) over 30 days at 25±2°C/60±5% RH. For long-term storage, lyophilized formulations typically demonstrate superior stability, with reconstitution properties (time to complete dispersion <2 minutes) serving as key quality indicators [1].
The development of optimized nanocarrier systems for this compound represents a promising strategy to overcome the inherent biopharmaceutical challenges associated with this potent antifungal agent. Through systematic implementation of the protocols outlined in this document—including appropriate statistical design, method selection, and comprehensive characterization—researchers can achieve nanocarriers with encapsulation efficiencies exceeding 90%. The integration of quality-by-design principles with advanced nanocarrier technologies enables the rational development of FTN formulations with enhanced therapeutic performance across multiple administration routes. Continued innovation in nanocarrier design, particularly through the incorporation of targeting ligands and stimuli-responsive components, holds significant potential for further advancing the efficacy of azole-based antifungal therapies.
Ocular fungal infections (oculomycosis represent a significant global health challenge, with approximately 1.5 million new cases reported annually worldwide. These infections are particularly prevalent in tropical and subtropical regions where high temperature and humidity create favorable conditions for fungal growth. Fenticonazole nitrate (FCN is a broad-spectrum imidazole derivative antifungal agent that exhibits both fungistatic and fungicidal properties. Its mechanism of action primarily involves inhibition of ergosterol biosynthesis, a key component of fungal cell membranes, leading to compromised membrane integrity and cell death. Additionally, FCN demonstrates secondary mechanisms including inhibition of fungal acid protease secretion and disruption of cytochrome oxidases and peroxidases, further enhancing its antifungal efficacy [1] [2].
The development of effective ocular delivery systems for FCN faces significant challenges due to the drug's unfavorable physicochemical properties, including high lipophilicity (log P = 6.31 and poor aqueous solubility (<0.1 mg/mL). Furthermore, the complex anatomy and physiology of the eye present natural barriers to drug delivery, such as tear turnover, nasolacrimal drainage, reflex blinking, and the tightly bound corneal epithelium, which collectively result in typically less than 5% bioavailability from conventional eyedrops [1] [3]. To overcome these limitations, advanced nanocarrier systems have been developed, including terpesomes, novasomes, and Leciplex, which enhance corneal permeation, prolong ocular residence time, and improve therapeutic outcomes while maintaining favorable safety profiles [4] [1] [3].
Various advanced vesicular systems have been investigated for ocular delivery of FCN, each with unique composition and characteristics. Terpesomes are terpene-enriched phospholipid vesicles that combine phospholipids with penetration-enhancing terpenes. Novasomes represent modified niosomal structures composed of cholesterol, free fatty acids (typically stearic acid), and non-ionic surfactants. Leciplex systems are cationic nanocarriers consisting of soybean phosphatidylcholine, cationic surfactants, and cosolvents such as Transcutol HP [4] [1] [3]. These systems share common objectives of improving FCN solubility, enhancing corneal permeability, prolonging ocular residence time through mucoadhesion, and providing sustained release profiles while maintaining ocular tissue compatibility.
Table 1: Comparative characteristics of optimized FCN-loaded nanocarrier systems
| Parameter | Terpesomes [4] | Novasomes [3] | Leciplex [1] [2] |
|---|---|---|---|
| Entrapment Efficiency (%) | 79.02 ± 2.35 | 94.31 ± 1.82 | 82.74 ± 0.67 |
| Particle Size (nm) | 287.25 ± 9.55 | 197.05 ± 4.32 | 189.95 ± 2.90 |
| Polydispersity Index | 0.46 ± 0.01 | 0.28 ± 0.03 | 0.31 ± 0.02 |
| Zeta Potential (mV) | +36.15 ± 1.06 | -66.95 ± 2.14 | +41.35 ± 2.62 |
| In Vitro Release (8h/24h) | ~80% (8h) | 85.33% (8h) | 48.18% (4h), 92.85% (24h) |
| Ex Vivo Corneal Permeation | Significantly higher than drug suspension | 527.98 µg/cm² | 3.3-fold increase vs. suspension |
| Key Composition | Phospholipids + terpenes (eugenol, fenchone, limonene) | Stearic acid + Span 80 + cholesterol | SPC + cationic surfactant (DDAB/CTAB) + Transcutol |
Table 2: Advantages and limitations of different FCN ocular delivery systems
| Delivery System | Advantages | Limitations | Optimal Application |
|---|---|---|---|
| Terpesomes | Enhanced permeation via terpenes; Natural components; Good biocompatibility | Relatively larger particle size; Variable terpene effects | First-line ocular fungal infections; Penetration-enhanced delivery |
| Novasomes | Highest encapsulation efficiency; Negative surface charge; Excellent stability | Limited mucoadhesion without modification; Complex optimization | Sustained release formulations; Stable ocular delivery systems |
| Leciplex | Strong mucoadhesion; Nanoscale size; Simple preparation; Good storage stability | Cationic surfactants may require compatibility testing | Enhanced corneal retention; Deep ocular tissue infections |
The selection of an appropriate nanocarrier system depends on the specific therapeutic requirements. Terpesomes leverage the permeation-enhancing properties of terpenes, which not only improve corneal penetration but also contribute inherent antifungal activity. Novasomes excel in their high drug loading capacity and stability profile, while Leciplex systems offer superior mucoadhesion and corneal uptake due to their positive surface charge, which facilitates electrostatic interaction with negatively charged ocular mucin [4] [1] [3]. All three systems have demonstrated significantly improved ex vivo corneal permeation and in vivo antifungal efficacy compared to conventional FCN suspension, confirming their potential for effective ocular antifungal therapy.
Table 3: Quality control specifications for FCN ocular nanocarriers
| Test Parameter | Acceptance Criteria | Testing Frequency |
|---|---|---|
| Appearance | Milky white dispersion, free from visible particles | Each batch |
| pH | 6.5-7.5 | Each batch |
| Drug Content | 90-110% of labeled claim | Each batch |
| Entrapment Efficiency | >75% | Each batch |
| Particle Size | <300 nm with PDI <0.5 | Each batch |
| Zeta Potential | ±30 mV (minimum) | Each batch |
| Sterility | Sterile (after gamma sterilization) | Each batch |
| Osmolality | 280-320 mOsm/kg | First three batches |
| In Vitro Release | >80% within 24 hours | Each batch |
The following workflow diagrams illustrate the key experimental processes and mechanistic pathways involved in the development and evaluation of FCN ocular delivery systems:
Diagram 1: Experimental workflow for FCN ocular delivery system development
Diagram 2: Mechanism of action and delivery enhancement pathways
The mechanism of action of FCN involves multiple pathways that contribute to its antifungal efficacy. The primary mechanism is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, leading to depletion of ergosterol in fungal cell membranes and subsequent membrane destabilization. Secondary mechanisms include inhibition of fungal cytochrome oxidases, peroxidases, and acid proteases, further compromising fungal viability [6] [2]. The advanced nanocarrier systems enhance ocular delivery through multiple mechanisms: improved corneal penetration facilitated by terpenes (in terpesomes) or edge activators, mucoadhesion to the ocular surface (particularly with cationic Leciplex systems), sustained release profiles that prolong drug residence time, and protection of the drug from premature elimination [4] [1] [7]. These combined mechanisms result in significantly enhanced ocular bioavailability and antifungal efficacy compared to conventional FCN formulations.
The development of advanced nanocarrier systems for ocular delivery of this compound represents a significant advancement in the management of sight-threatening fungal infections. Among the various systems investigated, terpesomes, novasomes, and Leciplex have demonstrated superior performance compared to conventional formulations, with enhanced corneal permeation, improved ocular retention, and increased antifungal efficacy. The cationic Leciplex system recently developed shows particular promise due to its favorable combination of nanoscale particle size, strong positive surface charge, high entrapment efficiency, and significantly enhanced ex vivo corneal permeation and in vivo antifungal activity [1] [2].
Future research directions should focus on scale-up and manufacturing of these nanocarrier systems to enable clinical translation. Long-term stability studies under various storage conditions are needed to establish appropriate shelf-life recommendations. Additionally, exploration of combination therapies incorporating FCN with other antifungal agents in nanocarrier systems may provide enhanced efficacy against resistant fungal strains. Further in vivo pharmacokinetic studies in appropriate animal models would provide valuable data on ocular distribution and elimination kinetics. The promising results from preclinical studies warrant advancement to well-designed clinical trials to establish the safety and efficacy of these novel FCN ocular delivery systems in human subjects.
| Nanosystem Type | Key Composition | Entrapment Efficiency (EE%) | Particle Size (nm) | Zeta Potential (mV) | Ex Vivo Permeation Results | Primary Reference |
|---|---|---|---|---|---|---|
| Leciplex (FCN-LPX) [1] | Soybean phosphatidylcholine, Cationic surfactant (DDAB/CTAB) | 82.74% ± 0.67% | 189.95 ± 2.90 | +41.35 ± 2.62 | 3.3-fold higher transcorneal permeation vs. drug suspension [1] | (Nemr et al., 2025) |
| Novasomes [2] | Stearic acid, Cholesterol, Span 80 | 94.31% | 197.05 | -66.95 | 527.98 µg/cm² total permeation [2] | (Albash et al., 2022) |
| Terpesomes [3] | Phospholipid, Terpenes (e.g., Eugenol), Stearylamine (charge inducer) | 79.02% ± 2.35% | 287.25 ± 9.55 | +36.15 ± 1.06 | Significantly higher corneal retention vs. drug suspension [3] | (Albash et al., 2021) |
| Vaginal Terpesomes [4] | Terpenes, Phospholipid, Sodium Deoxycholate, Ethanol | Information not specified in sources | Information not specified in sources | Information not specified in sources | "Tremendous" permeability compared to bilosomes and suspension [4] | (Albash et al., 2020) |
This protocol is adapted from the development of ocular terpesomes [3].
Materials:
Equipment:
Step-by-Step Method:
Critical Notes:
The experimental workflow for this protocol can be visualized as follows:
This protocol is standardized across multiple studies for ocular formulations [1] [2].
Materials:
Equipment:
Step-by-Step Method:
Critical Notes:
The workflow for the permeation study is outlined below:
Fenticonazole nitrate (FTN) is a broad-spectrum imidazole antifungal drug with a dual mechanism of action. At low concentrations, it acts as a fungistatic by inhibiting ergosterol synthesis, and at high concentrations, it becomes fungicidal by directly damaging the fungal cell membrane [1] [2]. Its efficacy is limited by poor aqueous solubility, which has driven research into novel nano-formulations to enhance its delivery and activity [1] [2].
A significant recent discovery is that FTN also acts as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator [3]. This unexpected off-target activity suggests potential for drug repurposing in metabolic diseases like type 2 diabetes and introduces a critical consideration for researchers: in vitro or in vivo observations of FTN's effects must be carefully interpreted to distinguish between its antifungal and potential PPARγ-mediated metabolic actions [3].
The following diagram illustrates the dual antifungal mechanisms of this compound and its recently discovered secondary activity.
This protocol outlines a standardized microbroth dilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast pathogens, based on adaptations from CLSI standard M27 and recent research publications [1] [2].
The testing process from culture preparation to result interpretation is summarized below.
Preparation of Drug Stock Solution:
Broth Microdilution in 96-Well Plate:
Table 1: Example of Drug Dilution Scheme for MIC Testing | Well | A1 | A2 | A3 | A4 | A5 | A6 | A7 | A8 | A9 | A10 | A11 | A12 | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | FTN Concentration (µg/mL) | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0.125 | 0.062 | 0.031 | Growth Control | Sterility Control |
Inoculum Standardization and Addition:
Incubation:
Endpoint Determination:
Table 2: Key Physicochemical and Formulation Properties of this compound
| Property | Details | Reference / Rationale |
|---|---|---|
| Chemical Name | 1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole nitrate | [4] |
| Molecular Weight | 518.41 g/mol | [1] |
| Aqueous Solubility | < 0.1 mg/mL (Poorly soluble) | [1] [2] |
| UV-Vis λmax | 253 nm (in methanol) | [4] |
| Analytical Method | Zero-order UV Spectrophotometry (5-30 µg/mL) | [4] |
| Novel Formulations | Cubosomes, Terpesomes, Novasomes, Olaminosomes | [1] [2] |
Vulvovaginal candidiasis represents a common gynecological concern affecting approximately 75% of women at least once during their lifetime, with Candida albicans being the predominant causative pathogen. Fenticonazole nitrate, an imidazole derivative, has emerged as a broad-spectrum antifungal agent with unique multifunctional properties that distinguish it from conventional azole antifungals. Unlike many specialized antifungal agents, fenticonazole demonstrates activity against not only yeast and dermatophyte species but also exhibits antibacterial and antiparasitic properties, making it particularly suitable for managing mixed vaginal infections without requiring combination therapy. This comprehensive application note provides researchers and drug development professionals with detailed protocols, efficacy data, and mechanistic insights supporting the use of this compound in vulvovaginal candidiasis treatment, with specific emphasis on its novel formulation approaches and unique mechanisms of action.
The therapeutic value of fenticonazole in gynecological applications stems from its favorable pharmacokinetic profile when administered topically, with rapid absorption into the vaginal mucosa and minimal systemic exposure, thereby maximizing local efficacy while minimizing potential systemic adverse effects. Recent research has also identified unexpected secondary pharmacological activities of fenticonazole, including modulation of peroxisome proliferator-activated receptor gamma (PPARγ), suggesting potential pleiotropic effects beyond its antimicrobial properties. This document synthesizes evidence from clinical trials, mechanistic studies, and formulation development to provide a comprehensive resource for scientists engaged in antifungal drug development and optimization.
The clinical efficacy of this compound in vulvovovaginal candidiasis has been evaluated in multiple clinical settings, demonstrating consistent therapeutic outcomes across different patient populations. A prospective, open-label, multicenter pilot study conducted with 101 sexually active women (ages 16-61) with vulvovaginitis revealed compelling evidence for fenticonazole's therapeutic potential against single and mixed infections involving Candida albicans, Trichomonas vaginalis, and/or Gardnerella vaginalis [1]. The study utilized a unique ultra-short 2-day regimen where this compound (1 g ovules) was administered once daily on days 1 and 3, representing a significant advantage in terms of patient compliance compared to longer conventional treatment courses.
Table 1: Clinical Efficacy of this compound in Vulvovaginal Infections
| Pathogen | Eradication Rate (Day 8) | Statistical Significance | Relapse Rate (Day 28) |
|---|---|---|---|
| Candida albicans | 90% (26/29) | p < 0.001 | 0% |
| Trichomonas vaginalis | 70% (7/10) | p = 0.161 | 0% |
| Gardnerella vaginalis | 67% (22/33) | p < 0.009 | 27% (6/22) |
| Mixed Infections | 45% (13/29) | p = 0.001 | 23% (3/13) |
| Overall Population | 67% | N/A | 16% |
The symptom resolution data further supported the microbiological efficacy, with symptom score sums demonstrating significant improvement from 7.0 at baseline to 1.7 by day 8, and further improvement to 0.71 by day 28 (p < 0.001) [1]. This rapid and sustained symptomatic relief is particularly valuable for enhancing patient quality of life and treatment satisfaction. The safety profile of topical fenticonazole was excellent, with most adverse events being mild to moderate in severity and transient in nature, primarily consisting of occasional burning sensations that typically resolved rapidly without intervention.
Comparative clinical studies have established that fenticonazole possesses equivalent or superior efficacy to other established antifungal agents. A large open-label study involving 760 patients with various superficial mycoses demonstrated that fenticonazole 2% cream, spray, or powder achieved mycological response in 100% of patients with pityriasis versicolor, 96.3% of those with tinea infections, and 95.2% of patients with Candida infections [2]. Furthermore, direct comparative trials have shown fenticonazole to be at least as effective as six different topical antimycotics (miconazole, clotrimazole, econazole, bifonazole, naftifine, and cyclopyroxolamine) in the treatment of superficial mycoses of the skin, with several assessment criteria showing trends in favor of fenticonazole, particularly regarding sustained mycological clearance post-treatment [3].
This compound exerts its antifungal activity through multiple complementary mechanisms that collectively disrupt fungal viability and proliferation. As an imidazole derivative, its primary mechanism involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes analogous to cholesterol in mammalian cells [4]. Specifically, fenticonazole targets the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme that catalyzes the conversion of lanosterol to ergosterol. This inhibition leads to depletion of ergosterol and accumulation of toxic methylated sterol precursors, ultimately compromising membrane integrity and function [4].
Table 2: Multimodal Mechanisms of Action of this compound
| Mechanism Category | Specific Action | Biological Consequence |
|---|---|---|
| Primary Antifungal | Inhibition of lanosterol 14α-demethylase | Disruption of ergosterol biosynthesis |
| Secondary Antifungal | Inhibition of Candida albicans protease acid secretion | Reduced tissue invasion and pathogenicity |
| Cellular Damage | Direct damage to cytoplasmic membrane | Increased permeability and cell lysis |
| Metabolic Inhibition | Blocking of cytochrome oxidases and peroxidases | Disruption of cellular respiration |
| Additional Antimicrobial | Antibacterial action against Gram-positive bacteria | Efficacy in mixed infections |
| Antiparasitic | Activity against Trichomonas vaginalis | Broad-spectrum coverage |
Beyond this primary mechanism, fenticonazole exhibits several secondary antifungal actions that enhance its therapeutic efficacy. Unique among azole antifungals, fenticonazole has been shown to inhibit the secretion of protease acid by Candida albicans, thereby reducing the organism's ability to invade host tissues and establish infection [2]. Additionally, it directly damages the cytoplasmic membrane through mechanisms independent of ergosterol inhibition and blocks cytochrome oxidases and peroxidases, disrupting critical cellular respiration processes in fungal pathogens [2].
The broad-spectrum activity of fenticonazole extends beyond fungal pathogens to include antibacterial effects against Gram-positive bacteria commonly associated with superinfected fungal skin and vaginal infections, as well as antiparasitic activity against the protozoan Trichomonas vaginalis [2]. This diverse antimicrobial profile positions fenticonazole as an ideal therapeutic alternative to multi-agent regimens for mixed vaginal infections, potentially simplifying treatment regimens while maintaining efficacy against polymicrobial presentations.
Recent research has revealed unexpectedly that this compound also functions as a novel PPARγ-modulating ligand with a favorable therapeutic index [5]. Structure-based screening and biological validation studies have demonstrated that fenticonazole acts as a selective PPARγ modulator with weak partial agonism, potentially contributing to anti-diabetic and anti-NAFLD (non-alcoholic fatty liver disease) efficacies through specific activation of Adiponectin and GLUT4 expressions while effectively inhibiting the phosphorylation of PPARγ Ser273 mediated by CDK5 [5]. This surprising additional pharmacological activity suggests potential pleiotropic effects that warrant further investigation in the context of vulvovaginal candidiasis treatment, particularly in patient populations with concurrent metabolic conditions.
Diagram 1: Multimodal mechanisms of action of this compound illustrating primary and secondary antifungal pathways
The treatment protocols for this compound in vulvovaginal candidiasis have been optimized to balance efficacy, convenience, and patient compliance. Based on clinical evidence and pharmacological properties, several formulation-specific regimens have been established:
Vaginal Ovules (1g): Administer one ovule intravaginally once daily on days 1 and 3 (ultra-short 2-day regimen) [1]. This alternate-day administration takes advantage of the prolonged residence time and sustained release properties of the ovule formulation.
Vaginal Cream (2%): For adults, one applicator full (approximately 5g) administered intravaginally twice daily (morning and evening) for three consecutive days [6]. The cream formulation provides immediate symptom relief through direct contact with affected tissues.
Vaginal Tablets (600mg): For Candida albicans infections, a single 600mg tablet administered deeply into the vagina in the evening; if symptoms persist, a second administration may be repeated after three days [6]. For Trichomonas or mixed infections (Trichomonas and Candida albicans), one 600mg tablet followed by a second administration 24 hours later if necessary.
Proper administration technique is critical for optimizing drug delivery and therapeutic outcomes:
Vaginal Cream Application: Screw the applicator onto the tube in place of the cap. Squeeze the tube gently to fill the applicator to the 5g mark. While lying down with knees raised and spread apart, insert the applicator into the vagina as deeply as possible. Push the piston to deposit the cream completely, then withdraw the applicator without touching the piston. Clean the applicator thoroughly with warm water and soap after each use [6].
Vaginal Tablet Administration: Pull the plunger out until it stops and place a vaginal tablet into the applicator. Insert the applicator carefully as deeply as possible into the vagina while lying on your back. Push the plunger until it stops, thereby depositing the tablet into the vagina. After use, wash the applicator in warm (not boiling) soapy water, rinse, and dry carefully [6].
Table 3: Comprehensive Treatment Regimens for this compound in Vulvovaginal Candidiasis
| Formulation | Dosage | Frequency | Duration | Special Considerations |
|---|---|---|---|---|
| Vaginal Ovules | 1g | Once daily on days 1 and 3 | 2 doses total | Alternate-day regimen for compliance |
| Vaginal Cream | 5g (one applicator) | Twice daily (morning and evening) | 3 days | Clean applicator after each use |
| Vaginal Tablets (Candidiasis) | 600mg | Single dose, repeat after 3 days if needed | 1-2 doses | Administer deeply into vagina at bedtime |
| Vaginal Tablets (Mixed/Trichomonas) | 600mg | Once, followed by second dose after 24h if needed | 1-2 doses | Partner treatment recommended |
Pregnancy and Lactation: No comprehensive data exists for use during pregnancy or lactation. Fenticonazole should not be used without physician's advice in these populations [6].
Partner Treatment: To avoid re-infection, it is recommended that sexual partners undergo concurrent treatment with fenticonazole cream or similar azole cream [6].
Pediatric Use: The use of fenticonazole vaginal cream in children is not recommended due to insufficient safety and efficacy data in this population [6].
Protocol for Broth Microdilution Assay according to CLSI guidelines:
Preparation of Antifungal Stock Solution: Dissolve this compound in DMSO to obtain a stock concentration of 1,600 μg/mL. Store at -70°C until use.
Inoculum Preparation: Harvest Candida albicans isolates from 24-hour Sabouraud dextrose agar cultures. Prepare suspension in RPMI 1640 medium buffered to pH 7.0 with MOPS, adjusting the turbidity to 0.5 McFarland standard (approximately 1-5 × 10^6 CFU/mL). Further dilute 1:1000 in medium to achieve final inoculum of 1-5 × 10^3 CFU/mL.
Microdilution Procedure: Prepare twofold serial dilutions of fenticonazole in RPMI 1640 medium across 96-well microdilution trays (concentration range: 0.03-16 μg/mL). Add 100 μL of standardized inoculum to each well. Include growth control (antifungal-free) and sterility control (medium only) wells.
Incubation and Reading: Incubate trays at 35°C for 48 hours. Visually determine Minimum Inhibitory Concentration (MIC) as the lowest drug concentration showing prominent (50%) decrease in growth compared to growth control.
Minimum Fungicidal Concentration (MFC) Determination: Subculture 100 μL from each clear well onto antifungal-free Sabouraud dextrose agar. Incubate at 35°C for 48 hours. MFC is defined as the lowest concentration yielding ≤3 colonies (≥99.9% killing).
Protocol for Tissue Permeation and Retention based on published methodologies:
Tissue Preparation: Obtain fresh porcine vaginal mucosa (approximately 500 μm thickness) and mount between donor and receptor compartments of Franz diffusion cells (diffusion area: 0.64 cm²).
Application Formulation: Apply 0.5 g of this compound 2% cream or cubogel formulation uniformly to the mucosal surface in the donor compartment.
Sampling Protocol: Maintain receptor fluid (phosphate buffer saline, pH 4.5) at 37°C with continuous magnetic stirring. Withdraw 300 μL samples from receptor compartment at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24 hours) and replace with fresh pre-warmed receptor fluid.
Tissue Distribution Analysis: After 24 hours, carefully remove the mucosa and wash surface. Separate the tissue into epidermis and dermis layers. Homogenize each layer separately in methanol (1:2 w/v) using a tissue homogenizer. Centrifuge at 10,000 × g for 10 minutes and collect supernatant for analysis.
Analytical Quantification: Determine fenticonazole concentration in all samples using validated HPLC method with UV detection at 254 nm. Calculate permeation parameters including cumulative drug permeated, flux, and permeability coefficient.
Protocol for Experimental Vaginal Candidiasis in immunosuppressed murine model:
Animal Immunosuppression: Administer subcutaneous estradiol valerate (0.5 mg/mouse) in sesame oil to female mice (20-25 g) three days prior to infection and weekly thereafter to induce pseudoestrus.
Infection Procedure: Culture Candida albicans (standard strain ATCC 90028) in Sabouraud dextrose broth for 48 hours at 35°C. Harvest cells by centrifugation, wash twice with PBS, and resuspend to 5 × 10^8 CFU/mL. Inoculate 20 μL of suspension (approximately 10^7 CFU) intravaginally using a micropipette with sterile tip.
Treatment Groups: Randomize infected animals into groups (n=8-10/group) receiving: (1) this compound formulation (2% cream, cubogel, or ovule), (2) vehicle control, (3) reference antifungal (e.g., clotrimazole), (4) untreated infected control.
Treatment Administration: Apply formulations intravaginally once or twice daily for 3-7 days post-infection, beginning 24 hours after infection.
Assessment of Efficacy: Sacrifice animals at predetermined endpoints. Lavage vaginal cavity with 100 μL PBS, plate serial dilutions on Sabouraud dextrose agar, and count colonies after 48 hours incubation at 35°C. Express results as log10 CFU/mL reduction compared to control groups. Collect vaginal tissue for histopathological evaluation of inflammation and fungal burden.
Recent advances in drug delivery systems have explored innovative approaches to enhance the therapeutic performance of this compound for vulvovaginal candidiasis. The development of This compound-loaded cubogels represents a particularly promising strategy that combines the advantages of lipid-based nanoparticles and hydrogel systems [7]. These nanostructured lipid carriers incorporate fenticonazole within biocompatible cubic liquid crystalline phases that provide sustained release properties, enhanced mucosal adhesion, and improved permeation through the vaginal epithelium.
The cubogel formulation demonstrated superior ex vivo permeation characteristics compared to conventional cream formulations, with significantly increased drug retention in the vaginal mucosa and controlled release over extended periods [7]. This enhanced delivery profile could potentially allow for reduced dosing frequency while maintaining therapeutic efficacy, further improving patient compliance and treatment outcomes. Histopathological evaluation confirmed the excellent biocompatibility of the cubogel system, with no evidence of mucosal irritation or tissue damage, supporting its potential for clinical translation.
Beyond formulation innovations, research has revealed intriguing repurposing potential for this compound in metabolic disorders. Structure-based screening and biological validation studies have identified fenticonazole as a novel PPARγ-modulating ligand with a favorable therapeutic index for potential application in type 2 diabetes mellitus and non-alcoholic fatty liver disease [5]. This unexpected pharmacological activity, distinct from its antifungal properties, highlights the potential for drug repurposing approaches that could expand the therapeutic applications of fenticonazole beyond infectious diseases.
The global antifungal market continues to demonstrate sustained growth, with an expected expansion at a compound annual growth rate (CAGR) of 2.81% from 2020 to 2033, reaching an anticipated market size of $18.08 billion by 2033 [8]. This growing market, coupled with the persistent challenges of antifungal resistance and limited treatment options, underscores the importance of continued research and development of optimized antifungal agents like fenticonazole with novel mechanisms and improved delivery systems.
Fenticonazole Nitrate is a broad-spectrum imidazole antifungal agent with inherently poor aqueous solubility [1] [2] [3]. This property is a major hurdle for its bioavailability and efficacy.
The table below summarizes its basic solubility profile in various solvents, which is fundamental for pre-formulation activities:
| Solvent | Solubility | Specific Data (from search results) |
|---|---|---|
| Water | Insoluble / Practically insoluble | <0.1 mg/mL [4]; "Insoluble" [1]; "Practically insoluble in water" [5] |
| Dimethyl Sulfoxide (DMSO) | Freely soluble | 104 mg/mL (200.61 mM) [1]; ≥25.4 mg/mL [3] |
| Methanol | Freely soluble | Used for UV analysis at 253 nm [2]; "freely soluble in ... methanol" [5] |
| Ethanol | Sparingly soluble | 2 mg/mL (3.85 mM) [1]; ≥22.25 mg/mL [3]; "sparingly soluble in anhydrous ethanol" [5] |
| Dimethylformamide (DMF) | Freely soluble | "freely soluble in dimethylformamide" [5] |
Advanced formulation strategies like lipid-based nanoparticles and complex solvents can effectively overcome FTN's solubility limitations. The following workflows and data tables outline these approaches.
Nanocarriers like cubosomes and terpesomes can encapsulate FTN, enhancing both solubility and permeation.
Cubosomal Formulation Workflow
The following diagram outlines the key steps for preparing FTN-loaded cubosomes using the hot dispersion emulsification technique [4]:
Optimized Cubosome Characterization Data
After preparation and optimization, a successful cubosomal formulation should meet key physicochemical parameters, as shown in this data from a 2025 study [4]:
| Characterization Parameter | Result for Optimized Formulation |
|---|---|
| Entrapment Efficiency (EE%) | 85.32 ± 2.34 % |
| Particle Size (PS) | 169 ± 0.85 nm |
| Polydispersity Index (PDI) | 0.29 ± 0.02 |
| Zeta Potential (ZP) | -24.40 ± 1.27 mV |
| Drug Release (over 8 hours) | 86.77 ± 3.79 % |
Terpesomes Formulation
Another effective approach is encapsulating FTN in terpene-enriched phospholipid vesicles (Terpesomes) via the thin film hydration method [6]. An optimized formulation showed:
For pre-formulation work like analytical testing or in-vitro studies, dissolving FTN in suitable solvents is necessary.
Experimental Solvent Systems
The table below lists validated solvent systems for preparing FTN stock solutions [1]:
| Application | Solvent System Composition | Final Concentration Achieved |
|---|---|---|
| Homogeneous Suspension | 0.5-1% Carboxymethylcellulose sodium (CMC-Na) in water | 5 mg/mL |
| Clear Solution (in-vivo) | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% distilled water | 5.2 mg/mL (10.03 mM) |
| Clear Solution (in-vivo) | 5% DMSO + 95% Corn Oil | 0.74 mg/mL (1.43 mM) |
The general principle of hydrotropy uses amphiphilic excipients (e.g., ionic liquids, urea, nicotinamide) to enhance API solubility in water via mechanisms like self-aggregation and complexation [7].
Here are solutions to frequently encountered problems when working with FTN:
Problem: Incomplete dissolution for analytical testing.
Problem: Cubosomal formulation has low entrapment efficiency.
Problem: Formulation lacks sufficient mucosal adhesion.
Problem: Need to enhance permeation and synergistic antifungal effect.
For quantifying FTN in your bulk material or formulations, you can use this validated UV-spectrophotometric method [2]:
The search results indicate that research is actively ongoing, with novel approaches like cubosomes showing significant promise for enhancing the delivery of this compound [4].
The composition of your nanosystem directly influences its final particle size (PS). The following table synthesizes data from recent studies on different fenticonazole nitrate nanosystems.
| Nanosystem Type | Key Compositional Factors for PS Reduction | Target PS Range (nm) | Preparation Technique | Key Influence on PS |
|---|---|---|---|---|
| Terpesomes [1] [2] | Terpene type (e.g., Eugenol, Limonene) and amount [2] | ~287 [2] | Thin-Film Hydration [2] | Terpene integration modulates vesicle assembly and membrane fluidity. |
| Novasomes [1] [3] | Stearic acid concentration; Span 80/Span 60 amount; Cholesterol amount [3] | ~197 - 359 [4] [3] | Ethanol Injection [4] [3] | Lower stearic acid and cholesterol levels generally favor smaller vesicles. |
| Trans-Novasomes [1] [4] | Oleic acid amount; Brij type (e.g., Brij 93 vs. Brij 58) [4] | ~359 [4] | Ethanol Injection [4] | Surfactant type and concentration critically determine vesicle size. |
| Olaminosomes [1] | Oleic acid; Oleylamine; Surfactant (Span 80) concentration [1] | Information missing | Information missing | Component ratios affect bilayer properties and curvature, impacting size. |
| Cerosomes [1] | Ceramide; Phospholipid; Surfactant concentrations [1] | Information missing | Information missing | Ceramide content influences membrane rigidity and vesicle size. |
Here are the standard operating procedures for the two most cited preparation methods in the search results.
This method is known for its simplicity and ability to produce nanoscale vesicles with relatively low polydispersity.
This classic method is versatile for creating a variety of lipid-based vesicles.
This workflow diagram outlines the two primary methods and their key steps:
Here are solutions to common problems encountered during the development of this compound nanosystems.
Q1: My nanosystem consistently results in a larger-than-desired particle size (>500 nm). What steps can I take?
Q2: How can I improve the low encapsulation efficiency (%EE) of my formulation?
Q3: My formulation shows high polydispersity (PDI > 0.3), indicating a heterogeneous population. How can I achieve a more uniform size distribution?
This logical troubleshooting guide can help you systematically address these common issues:
Q1: What is the target PDI for a stable Fenticonazole nitrate nanodispersion? A stable, monodisperse formulation should ideally have a PDI value of 0.3 or lower [1] [2]. The optimized formulations in recent studies consistently achieved PDIs within the range of 0.20 to 0.29 [1] [3] [2].
Q2: Which formulation variables are most critical for controlling PDI? The table below summarizes the impact of key material and process variables based on experimental designs:
| Variable | Impact on PDI | Optimal Range / Type from Literature |
|---|---|---|
| Surfactant/Stabilizer Type & Amount | High impact; critical for colloidal stability and preventing aggregation. | Pluronics (L121, P188) [4], Tween 80 [1], Soybean Phosphatidyl Choline (SPC) [5], Sodium Deoxycholate (SDC) [6] [2]. |
| Lipid Phase Composition & Ratio | High impact; affects vesicle self-assembly uniformity. | Glyceryl Monooleate (GMO) to Brij 92 ratios (e.g., 2:1 to 4:1) [1]. |
| Sonication Time (a process parameter) | Moderate impact; helps reduce size and homogenize distribution. | Specifically optimized, e.g., as a variable in a D-optimal design [4]. |
| Terpene Incorporation | Can be beneficial; may enhance uniformity. | Limonene, Fenchone, Citral [3] [2]. |
Q3: What experimental strategies can help achieve a low PDI?
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| High Batch-to-Batch Variability | Inconsistent process parameters during critical steps like solvent evaporation or hydration. | Standardize the temperature, rotation speed of the evaporator, hydration volume, and time across all batches [3] [2]. |
| Aggregation in the Dispersion | Inadequate stabilizer concentration or ionic strength of the medium. | Increase the concentration of stabilizing agents like Tween 80 or SDC. Ensure the formulation's zeta potential has a high absolute value (e.g., > ±20 mV) for electrostatic stabilization [1] [6]. |
| Presence of Large, Irregular Vesicles | Non-optimal lipid-to-surfactant ratio or insufficient energy input during size reduction. | Re-optimize the ratios of structural components (e.g., GMO:Brij 92). Ensure proper sonication is applied post-hydration [1] [4]. |
Here are detailed methodologies for two common nanosystem types, as cited in the literature.
Protocol 1: Preparation of Cubosomes via Hot Dispersion Emulsification [1]
Protocol 2: Preparation of Lipid Nanoparticles via Thin-Film Hydration [6]
The following diagram visualizes the core optimization workflow derived from the cited protocols.
The table below summarizes the composition and performance of various successfully formulated FTN-loaded nanocarriers as reported in recent studies.
| Nanosystem Name | Key Composition | Preparation Method | Reported EE% | Key Factors Influencing EE% |
|---|---|---|---|---|
| Terpesomes (Ocular) [1] | Phospholipid, Terpene (Eugenol/Fenchone/Limonene) | Thin Film Hydration | 79.02% ± 2.35 | Terpene type and amount [1] |
| Lipid-based Nanoparticles (Theranostic) [2] | Palmitic Acid, Sodium Deoxycholate | Thin Film Hydration | 91.02% ± 0.17 | Ratio of drug to lipid components (1:5:10 for FTN:Palmitic Acid:Deoxycholate) [2] |
| Trans-Novasomes (Topical) [3] | Oleic Acid, Cholesterol, Span 60, Brij | Not Specified | Compared via "in silico study" | Complexation with cholesterol; surfactant type and concentration [3] |
| Olaminosomes (Ocular) [4] | Oleic Acid, Oleylamine, Surfactant (Span 80) | Ethanol Injection / Thin Film Hydration | Optimized for high EE% | Surfactant concentration and type, amount of oleic acid and oleylamine [4] |
| Cerosomes (Topical) [4] | Ceramide, Phospholipid, Surfactants | Not Specified | Optimized for high EE% | Ceramide concentration, surfactant type [4] |
The following workflow outlines the core steps of the Thin Film Hydration method, a common technique used to prepare lipid-based nanocarriers like terpesomes and lipid nanoparticles [1] [2].
Procedure Notes:
To efficiently navigate multiple variables, researchers use Design of Experiments (DoE) with software like Design-Expert. The following chart illustrates a typical optimization workflow.
Key Steps Explained:
Q1: What is the most critical factor for improving FTN's encapsulation efficiency? The choice and ratio of lipid components are paramount. Using a structured, systematic approach (DoE) to optimize the concentrations of surfactants (e.g., Span 80), stabilizers (e.g., Cholesterol), and permeability enhancers (e.g., terpenes, oleic acid) is the most effective strategy, as their interactions significantly impact EE% [4] [1].
Q2: Which preparation method is most recommended for novice researchers? The Thin Film Hydration method is widely used, well-documented, and does not require highly specialized equipment beyond a rotary evaporator, making it a robust starting point [1] [5].
Q3: Our formulation has good EE% but a very large particle size. How can we reduce it? After the initial hydration and maturation steps, employ a bath sonication or probe sonication step. This is a standard post-formation processing technique to reduce vesicle size and achieve a more monodisperse population [1].
Q4: Why should we use complex statistical designs (DoE) instead of testing one variable at a time? Traditional methods cannot detect factor interactions. A DoE approach efficiently reveals how factors interact (e.g., how the effect of terpene amount depends on the surfactant concentration), leading to a more robust and optimal formulation with fewer experimental runs [4].
Accurately monitoring the stability and degradation of Fenticonazole Nitrate (FTN) is fundamental. The following table summarizes validated methods suitable for routine analysis and stability-indicating purposes.
| Method Type | Key Parameters | Application & Purpose | Reference |
|---|
| Stability-Indicating RP-HPLC | - Column: C18 (150 x 4.6mm, 5µm)
Here are answers to common questions related to the stability and handling of this compound.
What is the primary stability challenge with this compound? The main challenge is its very poor aqueous solubility (less than 0.1 mg/mL) [5] [6]. This intrinsic property can complicate the formulation of robust and bioavailable dosage forms and may influence degradation kinetics in aqueous environments.
How can I improve the solubility and stability of FTN in formulations? Advanced formulation strategies, particularly nanotechnology, have shown great promise. The following diagram illustrates a general workflow for developing and optimizing a nano-based FTN formulation to enhance solubility and stability.
*What solvents are suitable for dissolving FTN for analytical testing? For analytical purposes, such as UV analysis, methanol is a commonly used and effective solvent. FTN is reported to be completely soluble in methanol, with a maximum absorbance at 253 nm. Other solvents like dimethylformamide (DMF) have also been used [2].
What are the best practices for storing FTN samples? While specific ICH stability study data (e.g., effects of heat, humidity, and oxidation) is not available in the searched literature, general principles should be followed.
The table below summarizes the key validated methods for analyzing Fenticonazole Nitrate (FTN) in different matrices, helping you choose the right method for your application.
| Method | Analytical Technique | Application/Matrix | Key Conditions | Linearity & Range | Key Validation Findings |
|---|---|---|---|---|---|
| Stability-Indicating HPLC [1] | RP-HPLC with UV detection (255 nm) | Capsule dosage form | C18 column; Mobile Phase: 10mM Phosphate buffer pH 4.5:ACN (70:30); Flow: 1.0 mL/min [1] | Correlation coefficient: 0.999 [1] | Accuracy: 100.1-100.3% recovery; Assay: 99.7% of label claim [1] |
| UV-Spectrophotometry [2] | Zero-order absorbance & Area Under Curve (AUC) | Bulk drug & vaginal capsules | Solvent: Methanol; Wavelength: 253 nm (Abs), 242-262 nm (AUC) [2] | 5-30 μg/mL (r² > 0.99) [2] | Accuracy: 99.9-101.3% recovery; Precision (RSD): <1.73% [2] |
| Simultaneous HPLC Assay [3] | RP-HPLC with UV detection (210 nm) | Simultaneous estimation with Tinidazole & Lidocaine | Phenyl column; Mobile Phase: Phosphate buffer:MeOH:ACN (60:30:10); Flow: 1.0 mL/min [3] | 80-120% of target (r² = 0.999) [3] | Assay Results: ~102% for each API in formulation [3] |
| HPTLC [4] | High-Performance Thin-Layer Chromatography | Bulk & vaginal capsules | Stationary Phase: Silica Gel 60 F254; Mobile Phase: Toluene:MeOH:Triethylamine (4:1:0.5 v/v/v) [4] | 500-3000 ng/band (r² = 0.999) [4] | Accuracy: 99.6-99.7% recovery; Precision (RSD): Intra-day <1.09%, Inter-day <1.82% [4] |
| Bioanalytical (Plasma) [5] | HPLC-MS/MS | Human plasma (after percutaneous/vaginal admin) | C18 column; MS detection (MRM mode: m/z 455.2→199.1) [5] | Method A: 5-1000 pg/mL; Method B: 0.1-20 ng/mL [5] | Accuracy: 85-115%; Precision (RSD): <15% [5] |
Here are answers to common questions and solutions to typical problems encountered during method development and validation.
Q1: Which method is best for routine, high-throughput quality control of solid dosage forms?
Q2: I need to analyze FTN in a combination therapy dosage form. What are my options?
Q3: How can I analyze FTN in biological samples like plasma?
Q4: I'm having trouble dissolving FTN in water for analysis. What can I do?
Q5: My HPLC peaks are asymmetric or show poor resolution. How can I improve the separation?
Q6: My recovery results in the accuracy study are inconsistent. What should I check?
To visualize the general workflow for developing and validating an analytical method, refer to the following diagrams. These synthesize the common steps from the researched literature.
Figure 1: General Workflow for HPLC-Based Analysis of FTN
This workflow outlines the core steps for HPLC-based methods, from preparing the sample using a suitable solvent to final data analysis and method validation [1] [2] [3].
Figure 2: General Workflow for UV and HPTLC Analysis of FTN
This chart shows the typical process for non-chromatographic techniques like UV-spectrophotometry and HPTLC, highlighting the critical role of hydrotropic agents in sample preparation [2] [4] [6].
Here are solutions to common challenges you might face when developing FTN nanocarriers.
| Problem | Possible Causes | Suggested Solutions |
|---|
| Low Entrapment Efficiency (EE%) | Drug leakage due to inappropriate lipid/drug ratio or insufficient vesicle formation. | - Optimize the oleic acid: drug ratio (e.g., 5:1 to 15:1) [1].
Several nanocarriers have shown significant success in enhancing FTN's corneal permeability. The choice depends on the desired balance of entrapment, size, and permeation.
| Nanocarrier Type | Key Composition | Key Advantages / Performance Data |
|---|
| Olaminosomes [1] | Oleylamine, Oleic Acid, Span 80 | - EE%: ~84%
Below is a general workflow for preparing nanocarriers using two common methods. Always refer to the specific research paper for the exact formulation you are replicating.
Rigorous characterization is essential. The table below summarizes the critical parameters to measure.
| Parameter | Method / Instrument | Key Specification Targets | | :--- | :--- | :--- | | Entrapment Efficiency (EE%) | Centrifugation/Ultrafiltration followed by UV analysis of free drug [2] | Maximize (typically >80%) [1] [4] | | Particle Size (PS) & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) using a Zetasizer [2] | PS: Minimize (100-300 nm). PDI: <0.3 indicates a monodisperse system [1] [6] | | Zeta Potential (ZP) | Electrophoretic Mobility using a Zetasizer [3] | High absolute value (>|30| mV) indicates physical stability [1] [4] | | In Vitro Drug Release | Dialysis membrane method in suitable release medium [1] | Sustained release profile over several hours (e.g., >80% in 8-10h) [1] [6] | | Ex Vivo Permeation | Using excised animal corneas (e.g., rabbit) in Franz diffusion cells [1] | Significantly higher cumulative drug permeation than drug suspension [1] [4] | | Morphology | Transmission Electron Microscopy (TEM) [1] [6] | Confirmation of spherical or cubic shape and uniform, nanosized particles |
Fenticonazole nitrate is an imidazole antifungal drug whose primary mechanism is the inhibition of ergosterol biosynthesis by targeting the enzyme lanosterol 14α-demethylase, leading to fungal cell membrane damage and death [1] [2]. Beyond its established antifungal role, recent studies highlight two key strategies for overcoming microbial resistance:
The table below summarizes quantitative data from recent studies on innovative FTN formulations.
| Formulation Type | Key Composition | Key Characteristics/Performance | Primary Demonstrated Effect |
|---|---|---|---|
| Cubogel [1] | Glyceryl monooleate (GMO), Brij 92, Tween 80, Fenchone | PS: 169 ± 0.85 nm; PDI: 0.29 ± 0.02; ZP: -24.4 ± 1.27 mV; EE%: 85.3 ± 2.34%; Drug Release (8h): 86.77 ± 3.79% | Enhanced vaginal mucosal penetration & biofilm inhibition; Effective against Candida albicans. |
| Lipid-based Nanoparticles [4] | Palmitic Acid (PLM), Sodium Deoxycholate (DC) | PS: 200 ± 10 nm; ZP: -28 ± 5 mV; EE%: 91.02 ± 0.17% | Synergistic antibacterial activity; Effective theranostic platform for bacterial infections. |
| Antibiotic Adjuvant [3] | Combined with Colistin | Restored Colistin Susceptibility (FICI: ≤0.5, synergistic); In vivo survival rate increase: 40% | Disrupts outer membrane permeability & inhibits biofilm in MCR-1-positive E. coli. |
Here are detailed methodologies for key experiments cited in this guide.
Title: Cubosome Preparation Workflow
Detailed Methodology:
Title: Synergy Assay Workflow
Detailed Methodology:
Q1: How does this compound help overcome resistance in bacteria, not just fungi? While FTN is an antifungal, it can disrupt bacterial membranes. When used as an adjuvant with colistin, it increases the permeability of the outer membrane of Gram-negative bacteria like E. coli, allowing colistin to better reach its target. It also disrupts the membrane potential and inhibits biofilm formation, making bacteria more susceptible to antibiotics [3] [4].
Q2: What are the critical quality attributes (CQAs) for a stable and effective FTN nano-formulation? Based on successful studies, the key CQAs are:
Q3: My FTN formulation has a low entrapment efficiency. What factors should I investigate? Low EE% is often related to the formulation composition and process. Focus on:
Q4: Are there any specific safety considerations for these novel FTN formulations? Although these are early-stage research formulations, one study conducted a histopathological assessment on vaginal mucosal tissue and concluded that the developed cubogel was safe and did not cause damage to the epithelium or underlying tissue [1]. However, comprehensive toxicological studies are necessary before clinical translation.
The table below summarizes the zeta potential (ZP) and key characteristics of various nanosystems developed for Fenticonazole nitrate (FTN), based on recent experimental studies.
| Nanosystem Type | Composition Highlights | Reported Zeta Potential (mV) | Key Optimization Insight | Citation |
|---|---|---|---|---|
| LeciPlex | Soybean phosphatidylcholine (SPC), CTAB/DDAB | +41.35 ± 2.62 | Cationic surfactant type and amount critically control positive surface charge. | [1] |
| Terpesomes | Phospholipids, Terpenes (Eugenol, Fenchone, Limonene) | +36.15 ± 1.06 | Incorporation of a positive charge inducer (Stearylamine) enhances mucoadhesion. | [2] |
| Trans-Novasomes | Span 60, Cholesterol, Oleic acid, Brij | -30.00 ± 0.80 | A non-ionic system; stability is achieved via steric hindrance rather than electrostatic repulsion. | [3] |
| Lipid-based Nanoparticles | Palmitic Acid, Sodium Deoxycholate | -28.00 ± 5.00 | Anionic components like sodium deoxycholate dictate the negative surface charge. | [4] |
Here are detailed methodologies for key experiments cited in the data.
This protocol is adapted from a study that used a 3² full factorial design to optimize terpesomes [2].
This is a standard method for measuring the zeta potential of colloidal dispersions like nanosystems [5] [6] [7].
The following diagram illustrates the logical workflow for developing and optimizing a this compound nanosystem, integrating formulation, characterization, and troubleshooting.
Q1: Why is a high positive zeta potential (e.g., > +30 mV) desirable for ocular FTN formulations? A high positive zeta potential indicates good electrostatic stability, preventing particle aggregation. For ocular delivery, it also promotes strong mucoadhesion through electrostatic interaction with the negatively charged sialic acid residues in the ocular mucus, enhancing pre-corneal retention and bioavailability [2] [1] [6].
Q2: My formulation's zeta potential is low. How can I increase it? To increase zeta potential:
Q3: My sample aggregation occurs during storage. Is zeta potential related? Yes, directly. According to the DLVO theory, a high absolute zeta potential (> ±30 mV) provides strong electrostatic repulsion between particles, preventing aggregation. If your formulation has a low zeta potential (e.g., between -10 mV and +10 mV), the repulsive forces may be insufficient, leading to aggregation and physical instability over time [6] [7].
Q4: Is calibration needed for my Zetasizer to measure zeta potential accurately? No. Zeta potential measurement via ELS works on first principles of physics and does not require calibration. However, regular performance verification using zeta potential transfer standards is critical to ensure the instrument is operating correctly and to comply with regulatory requirements [5] [7].
The table below summarizes key quantitative data and suggested solvent systems for FTN recrystallization.
| Parameter | Details/Specification | Source / Context |
|---|---|---|
| Molecular Weight | 518.41 g/mol | [1] [2] |
| Melting Point | Not explicitly stated in search results | - |
| Solubility (DMSO) | ≥ 100 mg/mL (192.90 mM) [1]; 104 mg/mL (200.61 mM) [2] | Useful for preparing a concentrated solution before adding anti-solvent. |
| Solubility (Ethanol) | 2 mg/mL (3.85 mM) [2] | A good candidate for a recrystallization solvent. |
| Solubility (Water) | Insoluble [2] | Can be used as an anti-solvent in a solvent pair system. |
| Reported Recrystallization Solvent | Ethanol (volume(tric)fraction 95%) [3] | Directly from a patent on FTN synthesis. |
| Suggested Solvent Pairs | Ethyl acetate/Hexane; Methanol/Dichloromethane; Water/Ethanol [4] | Common pairs in organic chemistry; require experimental validation for FTN. |
Based on general recrystallization principles [4] and the specific use of ethanol for FTN [3], you can follow this detailed methodology.
Before proceeding, conduct a quick test to confirm ethanol is a suitable solvent.
The table below compares the two primary chromatographic techniques used for separating Fenticonazole nitrate enantiomers.
| Method | Key Parameters | Performance & Application | Reference |
|---|
| Chiral HPLC [1] [2] | Column: Daicel AY-H (250 mm x 4.6 mm, 5 µm) Mobile Phase: n-hexane : isopropanol : diethylamine (85 : 15 : 0.15) Flow Rate: 1.0 mL/min Detection: 254 nm Temperature: 35 °C | Resolution (Rs): ≥ 1.5 [1] [2] Use: Determination and evaluation of enantiomers; quality control. | | | LC-ESI-MS/MS [3] | Column: C18 (150 mm x 2.0 mm, 5 µm) Mobile Phase: methanol - 10 mM ammonium acetate, pH 3.5 (90:10, v/v) Flow Rate: 0.2 mL/min Detection: MRM mode, m/z 455.2→199.1 | Linear Range: 0.5 - 200 ng/mL (r > 0.99) Use: Pharmacokinetic studies in biological samples (e.g., rat plasma). | |
Here are the step-by-step workflows for the two main separation methods.
This method is optimized for the direct separation and analysis of this compound enantiomers.
Procedure:
This method is designed for sensitive and specific quantification of the enantiomers in plasma for pharmacokinetic studies [3].
Procedure:
Q1: Why is the resolution between enantiomer peaks unsatisfactory (Rs < 1.5) using the Chiral HPLC method?
Q2: What alternative methods exist for separating Fenticonazole and its impurities?
Q3: Are the enantiomers pharmacokinetically different?
The table below consolidates critical characterization data and in vivo findings from recent studies on advanced fenticonazole nitrate formulations.
| Formulation Type | Key In Vitro Characteristics (Optimum Formulation) | In Vivo Model & Key Findings | Reference |
|---|
| Terpesomes (Ocular) [1] | EE%: 79.02% ± 2.35% PS: 287.25 nm ± 9.55 nm PDI: 0.46 ± 0.01 ZP: +36.15 mV ± 1.06 mV | Model: Albino rabbits Finding: Significantly higher ocular retention and antifungal activity in tears compared to drug suspension. Histopathology confirmed safety. [1] | | | Trans-Novasomes (Topical) [2] | EE%: ~100% PS: 358.60 nm ± 10.76 nm PDI: 0.51 ± 0.004 ZP: -30.00 mV ± 0.80 mV | Model: Patients with tinea corporis (Clinical study) Finding: Superior clinical cure of fungal lesions compared to Miconaz cream. [2] | | | Terpesomes (Vaginal) [3] | EE%: 62.18% ± 1.39% PS: 310.00 nm ± 8.16 nm PDI: 0.20 ± 0.10 ZP: -10.19 mV ± 0.20 mV | Model: Rats with vaginal candidiasis Finding: FTN-TPs gel showed significant inhibition of infection with minimal histopathological changes. [3] | | | Novasomes (Ocular) [4] | Information on specific values for the optimum formulation was not fully detailed in the provided text. | Information not detailed in the provided excerpt. [4] | |
Here are answers to some specific issues researchers might encounter.
Q1: How can I improve the corneal permeability and residence time of this compound for ocular fungal infections?
A: A primary challenge is the poor ocular bioavailability of topical drugs. To address this:
Q2: Our topical fenticonazole formulation has poor skin penetration. What vesicular system can augment its delivery?
A: Conventional creams may not effectively penetrate the stratum corneum.
Q3: What is a suitable in vivo model for assessing the efficacy and safety of a vaginal fenticonazole formulation?
A: The rabbit vagina is a well-validated and sensitive model for this purpose.
Here are detailed methodologies for key experiments cited in the literature.
This is a standard method used for preparing lipid-based vesicles.
Key Steps: [1]
While a formal IVIVC may not be established, the following workflow outlines the parallel experiments needed to build a correlation.
Key Steps: [1]
Numerous nano-vesicular systems have been successfully developed to enhance the topical delivery of fenticonazole nitrate (FTN). The table below summarizes the composition, key characteristics, and optimization targets of the most promising systems.
| System Name | Key Components | Key Characteristics | Primary Optimization Target | | :--- | :--- | :--- | :--- | | Cubosomes [1] | Glyceryl monooleate (GMO), Brij 92, Tween 80, Fenchone | Cubic nanostructures; high surface area; mucoadhesive; shear-thinning when gelled [1]. | Maximize EE% and |ZP|; maintain nanoscale PS [1]. | | Trans-Novasomes [2] | Span 60, Oleic acid, Cholesterol, Brij (58 or 93) | Enhanced niosomal structure; contains edge activator (Brij) and penetration enhancer (oleic acid) [2]. | Maximize EE% and |ZP|; minimize PS and PDI [2]. | | PEGylated Cerosomes [3] | Ceramide IIIB, Phospholipid, Brij (52 or 97), Stearylamine | Tubulated vesicles; ceramide repairs skin barrier; PEGylation enhances skin hydration & deposition [3]. | Maximize EE% and ZP; minimize PS [3]. | | Terpesomes [4] | Phospholipid, Terpenes (e.g., Eugenol, Fenchone, Limonene) | Terpenes act as natural penetration enhancers and have intrinsic antifungal activity [4]. | Maximize EE%; minimize PS and PDI [4]. | | Lipid-Based Nanoparticles [5] | Palmitic Acid, Sodium Deoxycholate (DC) | Combines FTN with antimicrobial lipids (palmitic acid) and bile salt (DC) for synergistic action [5]. | Achieve high EE%, nanoscale PS, and good stability [5]. |
The experimental workflow for developing and optimizing these formulations typically follows a structured path, as illustrated below:
Here, you will find standardized methodologies for key procedures cited in the research.
1. Thin Film Hydration Method [3] [4] This is a widely used technique for preparing vesicular systems like cerosomes and terpesomes.
2. Hot Dispersion Emulsification Method [1] This method is typically used for preparing cubosomes.
3. Ethanol Injection Method [2] This is an alternative, simpler method for preparing vesicles like trans-novasomes.
| Problem | Possible Causes | Suggested Solutions |
|---|
| Low Encapsulation Efficiency (EE%) | Drug leakage during preparation, unsuitable lipid/drug ratio, rapid solvent evaporation [3]. | - Optimize lipid-to-drug ratio using statistical design [1] [3].
Q1: What is the primary challenge in formulating topical this compound, and how do nanosystems address it? The main challenge is its very low aqueous solubility (<0.10 mg/mL), which limits its bioavailability and therapeutic efficacy [6]. Nanosystems address this by solubilizing the drug within a lipid bilayer or cubic matrix, significantly increasing its surface area for release, and enhancing skin penetration through various mechanisms, including improved contact with the stratum corneum and the use of penetration enhancers [1] [6].
Q2: Why is a statistical experimental design (like Factorial Design) crucial in formulation optimization? Statistical designs are used to efficiently study the effect and interaction of multiple formulation variables (e.g., surfactant concentration, lipid content) on critical quality attributes (e.g., EE%, PS, ZP) with a minimal number of experimental runs [6] [3]. This allows researchers to identify the most influential factors and build a mathematical model to predict the optimal combination of components, saving time and resources [1] [2].
Q3: How can I confirm the enhanced penetration of my formulation? Enhanced penetration can be confirmed through a combination of techniques:
Q4: What are the critical characterization parameters for a new FTN nano-formulation? The minimum critical characterization parameters include:
The table below summarizes the critical factors that influence the stability of various vesicular systems as identified in recent research.
| Factor Category | Specific Factors | Impact on Stability & How to Adjust |
|---|---|---|
| Formulation Composition | Surfactant Type & Ratio (e.g., Brij 92, Span 80, Tween 80) [1] [2] | Impacts colloidal stability and particle size. Use mixtures (e.g., Brij 92 & Tween 80) to achieve an optimal HLB balance [1]. |
| Lipid Components (e.g., GMO, Stearic Acid, Cholesterol) [1] [2] | Cholesterol and stearic acid increase membrane rigidity and integrity, reducing drug leakage [2]. | |
| Charge Inducers (e.g., Stearylamine, Oleylamine) [3] [4] | Adding a positive charge (e.g., +36.15 mV) enhances stability by increasing electrostatic repulsion between vesicles [3]. | |
| Additives (Terpenes, Ethanol, Bile Salts) [1] [3] [4] | Terpenes (e.g., Fenchone) offer antifungal synergy. Bile salts (e.g., SDC) and ethanol can improve encapsulation but require optimization to prevent membrane disruption [1] [3] [4]. | |
| Process & Optimization | Statistical Design (QbD) [1] [3] [2] | Use factorial designs (e.g., 2^3 full factorial, Central Composite) to model interactions between factors and identify a robust optimal formulation space [1] [2]. |
| Preparation Technique [3] [4] | Common methods include Thin Film Hydration and Ethanol Injection. Standardize process parameters (e.g., temperature, rotation speed, sonication time) for batch-to-batch consistency [3]. |
After formulating your vesicles, use these standard protocols to characterize and validate their stability.
This initial characterization provides a baseline for your formulation's critical quality attributes (CQAs).
Entrapment Efficiency (EE%)
Particle Size (PS), Polydispersity Index (PDI), and Zeta Potential (ZP)
Vesicle Morphology
This test assesses the formulation's shelf-life under different storage conditions.
This section addresses common problems you might encounter during experimentation.
Q1: My vesicle formulation shows low entrapment efficiency. What could be the cause?
Q2: My vesicles are aggregating or fusing over time. How can I prevent this?
Q3: I observe drug crystallization or precipitation upon storage. What steps should I take?
The stability of Fenticonazole nitrate vesicles is highly dependent on a systematic, Quality-by-Design (QbD) approach. By carefully selecting components, using statistical design for optimization, and rigorously testing the final product, you can significantly improve the shelf-life and efficacy of your formulation.
The table below summarizes key findings from a 2002 clinical trial that directly compared the two antifungals for treating mycotic vulvovaginitis [1] [2].
| Parameter | Fenticonazole Nitrate (200 mg) | Miconazole (400 mg) |
|---|---|---|
| Treatment Regimen | 200 mg intravaginal ovule, daily for 3 days [1] | 400 mg vaginal ovule, daily for 3 days [1] |
| Clinical Efficacy | 100% (40/40 patients) [1] | 97.5% (39/40 patients) [1] |
| Microbiological Efficacy | 97.5% [1] | 97.5% [1] |
| Treatment Compliance | 100% [1] | 97.5% [1] |
| Tolerance (Excellent) | 100% [1] | 95% [1] |
| Adverse Events | None reported [1] | 5% (2/40 patients, minor events) [1] |
| Primary Pathogen | Candida albicans (93%) [1] | Candida albicans (85%) [1] |
The efficacy of both drugs stems from their action as imidazole derivatives, but they exhibit distinct mechanistic profiles.
Fenticonazole: It demonstrates a triple mechanism of action [3] [4]:
Miconazole: Its mechanism is also multifaceted but differs in emphasis [5] [6]:
For a visual summary of these mechanisms, please refer to the following diagrams.
Comparative Mechanisms of Antifungal Action
For researchers looking to contextualize the comparative data, here is a summary of the methodology from the key clinical trial cited above.
Objective: To compare the efficacy, tolerance, and treatment compliance of this compound (200 mg) versus miconazole (400 mg) intravaginal ovules in patients with mycotic vulvovaginitis [1].
For researchers and drug development professionals, the key takeaways are:
Fenticonazole Nitrate (FTN) exerts its effect through a multi-targeted mechanism, which contributes to its potency and reduces the likelihood of resistance development.
Table 1: Multimodal Mechanism of Action of this compound
| Mechanism of Action | Biological Effect | Outcome |
|---|---|---|
| Inhibition of Ergosterol Synthesis [1] [2] | Blocks lanosterol 14α-demethylase, a key enzyme for ergosterol production [1] [2]. | Depletes ergosterol in fungal cell membrane, compromising its integrity and function [2]. |
| Direct Membrane Damage [3] [4] | Directly interacts with and disrupts the fungal cytoplasmic membrane [3] [4]. | Increases membrane permeability, leading to leakage of cellular contents and cell lysis [2]. |
| Inhibition of Fungal Enzymes [3] [4] | Blocks key fungal enzymes, including cytochrome oxidases and peroxidases [3] [4]. | Disrupts cellular respiration and metabolic processes, weakening the fungus. |
| Inhibition of Acid Protease Secretion [3] [4] | Suppresses the secretion of aspartate protease by Candida albicans [3] [4]. | Impairs fungal growth, adherence to host tissues, and tissue penetration [4]. |
The workflow of its primary and secondary actions is summarized below:
Clinical studies have established FTN as a highly effective topical treatment, demonstrating comparable or superior efficacy to other common antifungal agents.
Table 2: Clinical Efficacy of Topical Fenticonazole in Superficial Skin Infections
| Indication | Fenticonazole Regimen & Efficacy | Comparator & Efficacy | Reference Study Design |
|---|---|---|---|
| Pityriasis Versicolor | 2% cream, spray, or powder: 100% Mycological Cure [4] | N/A | Large open-label study (n=760) [4] |
| Cutaneous Candidiasis | 2% cream, spray, or powder: 95.2% Mycological Cure [4] | N/A | Large open-label study (n=760) [4] |
| Dermatomycoses | 2% cream: Once Daily application effective [4] | Bifonazole: Once Daily [4] | Double-blind comparative trial [4] |
| Dermatomycoses | 2% cream: effective as Once Daily application [4] | Econazole: required Twice Daily application [4] | Double-blind comparative trial [4] |
| Vaginal Candidiasis | Intravaginal: High microbiological efficacy [3] | At least as effective as Clotrimazole [3] [4] | Randomized comparative trials [3] [5] |
| Vaginal Candidiasis | Intravaginal: High microbiological efficacy [3] | Similar efficacy to Miconazole [3] [4] | Randomized comparative trials [3] [4] |
A major research focus is overcoming FTN's poor aqueous solubility (<0.10 mg/mL) using innovative nanosystems to enhance delivery and efficacy [6] [1]. These systems are typically optimized using statistical designs like Box-Behnken or Factorial designs.
Table 3: Advanced Nanosystems for Enhanced Fenticonazole Delivery
| Delivery Route | Nanosystem Type (Composition) | Optimization Factors | Key Optimized Responses | Reference |
|---|---|---|---|---|
| Ocular | Olaminosomes (Oleic acid, Oleylamine, Surfactant) [6] | Surfactant conc., Oleic acid amount, Oleylamine amount [6] | High EE%, suitable PS, desired ZP, drug release [6] | [6] |
| Ocular | Novasomes (Stearic acid, Cholesterol, Surfactant) [6] | Stearic acid amount, Cholesterol amount, Surfactant conc. [6] | High EE%, suitable PS, desired ZP, drug release [6] | [6] |
| Ocular / Vaginal | Terpesomes (Phospholipid, Terpenes) [6] | Terpene conc. and type, Ethanol conc. [6] | High EE%, suitable PS, desired ZP, drug release [6] | [6] |
| Topical | Cerosomes (Ceramide, Phospholipid, Surfactants) [6] | Ceramide amount, Surfactant type and conc. [6] | High EE%, suitable PS, desired ZP, drug release [6] | [6] |
| Topical | Trans-Novasomes (Oleic acid, Cholesterol, Span 60, Brij) [6] | Oleic acid amount, Surfactant conc. [6] | High EE%, suitable PS, desired ZP, drug release [6] | [6] |
| Vaginal | Cubosomes (GMO, Brij 92, Tween 80, Fenchone) [1] | GMO:Brij 92 ratio, % Lipid content, T80:Drug ratio [1] | EE%: 85.3%, PS: 169 nm, PDI: 0.29, ZP: -24.4 mV [1] | [1] |
Here is the experimental workflow for developing and evaluating these advanced formulations, using Cubosomes as a representative example:
For the Cubogel formulation, the detailed methodology is as follows [1]:
This compound is a robust broad-spectrum antifungal agent with a multimodal mechanism. While effective in conventional forms, its performance is markedly improved by advanced nanosystems like cubosomes and terpesomes, which address its poor solubility and enhance targeted delivery.
For researchers, the critical development path involves:
| Feature | Fenticonazole Nitrate | Thiazolidinediones (TZDs) |
|---|---|---|
| Therapeutic Class | Imidazole Antifungal (Topical) [1] [2] [3] | Insulin Sensitizers (Oral Hypoglycemic) [4] [5] [6] |
| Primary Indications | Vulvovaginal Candidiasis, Trichomoniasis, mixed vaginal infections [1] [2] | Type 2 Diabetes Mellitus [4] [5] |
| Mechanism of Action | Broad-spectrum antimycotic, antibacterial, and antiparasitic activity; believed to inhibit ergosterol synthesis [1] [2]. | Activates PPAR-γ nuclear receptors, acting as insulin sensitizers to increase glucose uptake in fat and muscle [4] [7]. |
| Common Side Effects | Local and transient: Slight burning, itching, mild erythematous reactions [1] [2]. | Systemic: Fluid retention/edema, weight gain, increased risk of fractures (distal extremities) [4] [6]. |
| Serious Risks | Rare: Sensitization reactions with prolonged use [1]. | Heart failure (worsening in NYHA Class III/IV), fractures, and for Pioglitazone, potential risk of bladder cancer [4] [8] [6]. |
| Administration Route | Topical / Intravaginal (Cream, Ovules) [1] [2] | Oral (Tablets) [4] [6] |
| Systemic Absorption | Low; systemic effects are unlikely [1]. | Well-absorbed; systemic effects are expected and drive both efficacy and adverse events [4]. |
The following diagram illustrates the core mechanisms of action for both drug classes, showing why their side effect profiles differ so significantly.
The safety profiles are informed by different types of clinical studies, which is crucial for interpreting the data.
The evidence for Fenticonazole is primarily from local, short-term use studies focused on efficacy and local tolerability.
The safety profile of TZDs is defined by large, long-term cardiovascular outcomes trials and extensive post-marketing surveillance due to their systemic use.
The anti-diabetic potential of this compound (FN) stems from its identification as a novel modulator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key target for improving insulin sensitivity [1] [2]. The table below summarizes the core experimental findings validating this activity.
| Aspect | Experimental Findings on this compound |
|---|---|
| Primary Mechanism | Selective PPARγ modulator (partial agonist); inhibits CDK5-mediated PPARγ Ser273 phosphorylation [1] [2]. |
| Binding Affinity | Potent binding to PPARγ ligand-binding domain (LBD), forming a unique hydrogen-bonding network with Cys285, Tyr327, and Ser342 [1] [2]. |
| Transcriptional Activity | Weak partial agonism; does not fully activate the AF-2 helix like full agonists (e.g., Rosiglitazone) [1] [2]. |
| Gene Expression | Selectively activates insulin-sensitizing genes (Adiponectin, GLUT4); does not upregulate key adipogenic genes (CD36, aP2, FASN, etc.) [1] [2]. |
| In Vivo Efficacy | Significantly improved glucose tolerance, enhanced insulin sensitivity, and demonstrated anti-NAFLD (non-alcoholic fatty liver disease) effects in animal models [1] [2]. |
| Adverse Effects | Did not lead to significant weight gain or fluid retention, side effects commonly associated with TZD drugs [1] [2]. |
For the key experiments cited above, the methodologies were as follows:
The following diagram illustrates the key mechanistic difference between FN and full agonists, which underlies its improved safety profile.
The anti-NAFLD potential of fenticonazole nitrate (FN) is linked to its newly identified role as a selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) modulating ligand [1].
PPARγ is a master regulator of glucose and lipid metabolism. Traditional, full agonists of PPARγ are effective but cause serious side effects. FN appears to work as a selective modulator, which may offer similar benefits with a reduced risk of adverse effects [1].
The table below summarizes the key experimental findings for FN:
| Aspect | Experimental Findings for this compound |
|---|---|
| Molecular Mechanism | Binds to PPARγ as a selective modulator with weak partial agonism, inhibiting CDK5-mediated phosphorylation of PPARγ at Ser273—a key action linked to improved insulin sensitivity [1]. |
| In Vitro Efficacy | Shows potent binding affinity for PPARγ. Only marginally stimulates adipocyte differentiation and expression of key adipogenesis-related genes (a driver of side effects for full agonists) [1]. |
| In Vivo Efficacy | Demonstrates powerful anti-diabetic and anti-NAFLD effects in mouse models. Specifically activates beneficial gene expressions (Adiponectin, GLUT4) and inhibits PPARγ Ser273 phosphorylation [1]. |
| Therapeutic Index | Proposed to have a good therapeutic index compared to the full agonist rosiglitazone, due to its more selective mechanism of action [1]. |
The key evidence for FN's efficacy comes from a study that employed a multi-faceted experimental approach [1]:
While direct comparative data for FN is not yet available, recent network meta-analyses provide a snapshot of the performance of other leading investigational drugs. The following table summarizes the efficacy of these alternatives after 24 weeks of treatment, based on a 2025 analysis [2]:
| Therapy | Primary Target | Effect on Steatosis (vs. Placebo) | Effect on Fibrosis (vs. Placebo) |
|---|---|---|---|
| Resmetirom | THR-β agonist | +++ (Greatest improvement: -3.86 MRI-PDFF) | Not Specified |
| Pegozafermin | FGF21 analog | Not Specified | +++ (Greatest improvement: -4.85 kPa MRE-LSM) |
| Efruxifermin | FGF21 analog | Not Specified | ++ |
| This compound | PPARγ modulator | Supported by in vivo data [1] | Not Reported |
> Note: This comparative data is based on a network meta-analysis of different trials. Head-to-head clinical trials are needed for a definitive efficacy ranking [2].
The diagram below outlines the general experimental workflow used to identify and validate a drug like this compound as a PPARγ modulator for NAFLD treatment.
The discovery of this compound's PPARγ activity is a promising example of drug repurposing [1]. However, it's crucial to note that the existing evidence is primarily pre-clinical.
The table below summarizes the key findings from histopathological studies conducted on optimized FTN-loaded nanosystems. These studies assessed tissue architecture and signs of toxicity in animal models after the application of these formulations.
| Nanosystem Type | Study Model | Application Route | Tissue Evaluated | Key Histopathological Findings | Source |
|---|---|---|---|---|---|
| Terpesomes (Ocular) | Albino rabbits | Ocular | Cornea & ocular tissues | Showed safety and biocompatibility; no signs of irritation or damage to the corneal epithelium or other ocular structures. | [1] |
| PEGylated Cerosomes (Topical) | Male Wistar rats | Topical (Skin) | Skin | Verified safety for topical application; no histopathological changes indicating irritation or toxicity were observed. | [2] |
These findings indicate that when FTN is encapsulated within these specific nanosystems (Terpesomes and PEGylated Cerosomes), the formulations are well-tolerated and do not induce significant tissue damage in the tested models.
For researchers aiming to replicate or design similar safety studies, here are the core methodologies employed in the cited literature:
While the data confirms the safety of these novel nanosystems, the following limitations and gaps were identified in the current literature, which could guide future research:
The table below consolidates fenticonazole MIC data for C. albicans and other relevant species from multiple studies.
| Candida Species | MIC50 / MIC90 (mg/L) | Epidemiological Cut-off (ECOFF) (mg/L) | Study Details |
|---|---|---|---|
| C. albicans | 0.03 - 0.25 [1] / 0.06 [2] | 1.0 [3] [4] | EUCAST method; 249 isolates [1] |
| C. parapsilosis | 0.03 - 0.06 [2] | 2.0 [3] [4] | EUCAST method; 52 isolates [2] |
| N. glabratus (C. glabrata) | 0.25 [2] | 2.0 [3] [4] | EUCAST method; 44 isolates [2] |
| C. tropicalis | 0.125 [2] | Information not located | EUCAST method; 39 isolates [2] |
Key observations from the data:
The reliability of MIC data depends on standardized methodologies. Here are the protocols from the cited studies:
Interpreting MIC data requires understanding potential resistance mechanisms. The following pathway outlines primary azole resistance pathways in C. albicans, which are relevant for contextualizing higher MIC values.
The primary mechanisms that can lead to elevated fenticonazole MIC values include:
Fenticonazole nitrate is an imidazole derivative primarily classified as a topical antifungal agent [1] [2] [3]. Its relevance to bacterial infections stems from its demonstrated broad-spectrum antibacterial activity, particularly against Gram-positive bacteria often associated with superinfected fungal skin and vaginal conditions [1] [2] [4].
The drug's unique value proposition lies in its multi-mechanistic action, which is visualized in the diagram below.
Diagram: Proposed dual mechanism of action of this compound, combining primary antifungal effects with secondary antibacterial activity. The exact antibacterial mechanisms are hypothesized to relate to membrane disruption and secondary metabolic effects resulting from its primary antifungal actions [2].
The following table summarizes the minimum inhibitory concentration (MIC) data for fenticonazole against various microbial isolates from symptomatic vaginitis, demonstrating its potency against Gram-positive bacteria [5].
| Microbial Species | Number of Isolates | MIC₉₀ (μg/mL) |
|---|---|---|
| Gram-positive Bacteria | ||
| Streptococcus agalactiae | 30 | 0.03 |
| Staphylococcus aureus | 35 | 0.5 |
| Gram-negative Bacteria | ||
| Escherichia coli | 25 | 0.125 |
| Other Vaginal Microbiota | ||
| Gardnerella vaginalis | 42 | 0.03 |
| Yeast/Fungal Species | ||
| Candida albicans | 51 | 0.06 |
| Candida parapsilosis | 52 | 0.03 |
| Candida glabrata | 44 | 0.25 |
| Candida tropicalis | 39 | 0.125 |
A lower MIC₉₀ value indicates greater potency. The data shows fenticonazole has notable activity against key Gram-positive pathogens like S. agalactiae and S. aureus, with MICs comparable to or better than those for some Candida species [5].
Time-kill studies quantify the rate and extent of microbial killing at specific drug concentrations. The table below shows the time required for fenticonazole to achieve a 99.9% reduction (t₉₉.₉) in viable colony-forming units (CFU) at multiples of the MIC [5].
| Microbial Species | Concentration (xMIC) | Time to 99.9% Killing (Hours) |
|---|---|---|
| Gram-positive Bacteria | ||
| Staphylococcus aureus | 4x MIC | ~10 |
| Streptococcus agalactiae | 4x MIC | ~10 |
| Gram-negative Bacteria | ||
| Escherichia coli | 4x MIC | ~10 |
| Yeast/Fungal Species | ||
| Candida albicans | 4x MIC | ~17 |
| Candida parapsilosis | 4x MIC | ~17 |
| Candida glabrata | 8x MIC | ~19 |
| Candida tropicalis | 8x MIC | ~20 |
Fenticonazole exhibits a bactericidal effect against Gram-positive bacteria, achieving a 99.9% kill rate within approximately 10 hours at 4x MIC concentration. This bactericidal action is significantly faster than its fungicidal activity against Candida species, which requires more time and/or higher drug concentrations [5].
Broad-Spectrum Potential: The combination of antifungal and antibacterial activity makes fenticonazole a candidate for monotherapy in mixed vaginal infections (e.g., concurrent C. albicans and T. vaginalis), potentially avoiding the need for multi-drug regimens [2] [4].
Activity in Mixed Cultures: In co-culture experiments with C. albicans and S. aureus, fenticonazole required approximately 20 hours at 2x MIC to achieve a 99.9% reduction in C. albicans, compared to 17 hours in a pure yeast culture. This suggests that bacterial co-infections may slightly slow antifungal killing, but supra-MIC concentrations achievable with topical application remain effective against both organisms [5].
This standard protocol determines the minimum inhibitory concentration (MIC).
This protocol evaluates the rate and extent of microbial killing over time.
Recent research focuses on nanotechnology to overcome fenticonazole's poor aqueous solubility and enhance its delivery:
| Nanosystem Type | Key Composition | Target Route | Key Enhancement Goals |
|---|---|---|---|
| Terpesomes [6] [7] | Phospholipids, Terpenes (e.g., Limonene) | Ocular | Enhanced corneal permeability & retention |
| Olaminosomes [6] | Oleic Acid, Oleylamine, Surfactant | Ocular | Improved solubility and stability |
| Novasomes [6] | Stearic Acid, Cholesterol, Surfactant | Ocular | Enhanced entrapment efficiency & permeability |
| Cubogels [8] | Lipid Nanoparticles (Cubosomes), Gel Matrix | Vaginal | Sustained release & enhanced mucosal penetration |
| Trans-Novasomes [6] | Oleic Acid, Cholesterol, PEG-surfactants | Topical (Skin) | Deep skin penetration & extended retention |
These advanced systems are developed using statistical experimental designs to systematically optimize composition for maximum entrapment efficiency, ideal particle size, and controlled release profile [6] [7].
This compound presents a compelling case for a topical antimicrobial agent with dual antifungal and antibacterial properties, particularly against Gram-positive organisms. Its multi-mechanistic action, supported by quantitative in vitro data showing potent MIC values and rapid bactericidal kinetics, positions it as a potential monotherapy for mixed infections. Future development should focus on leveraging advanced nano-delivery systems to fully exploit its broad-spectrum potential and overcome solubility limitations.
The following table summarizes the in vitro activity of fenticonazole against various vaginal pathogens, providing a quantitative basis for comparison.
| Microorganism | Number of Isolates Tested | MIC₉₀ (μg/mL) | Time to 99.9% Killing (at 4x MIC) |
|---|---|---|---|
| Candida albicans | 51 | 0.06 [1] | ~17 hours [1] |
| Candida parapsilosis | 52 | 0.03 [1] | ~17 hours [1] |
| Candida glabrata | 44 | 0.25 [1] | ~19 hours (at 8x MIC) [1] |
| Candida tropicalis | 39 | 0.125 [1] | ~20 hours (at 8x MIC) [1] |
| Gardnerella vaginalis | 42 | 0.03 [1] | Information not provided in search results |
| Streptococcus agalactiae | 30 | 0.03 [1] | ~10 hours [1] |
| Staphylococcus aureus | 35 | 1 [1] | ~10 hours [1] |
| Escherichia coli | 25 | 0.5 [1] | ~10 hours [1] |
A 2025 study developed a novel Fenticonazole nitrate cubogel to enhance vaginal drug delivery. The optimized formulation showed superior characteristics and efficacy, as detailed below [2].
| Parameter | Performance of Cubogel Formulation |
|---|---|
| Entrapment Efficiency | 85.3% ± 2.34% [2] |
| Particle Size (PS) | 169 ± 0.85 nm [2] |
| Polydispersity Index (PDI) | 0.29 ± 0.02 [2] |
| Zeta Potential (ZP) | -24.4 ± 1.27 mV [2] |
| Drug Release (over 8 hours) | 86.77% ± 3.79% [2] |
| Key Efficacy Findings | • Enhanced Biofilm Inhibition: Showed higher biofilm inhibitory effect compared to traditional drug suspension [2]. • Deep Tissue Penetration: Confocal laser scanning microscopy demonstrated deeper penetration into the vaginal mucosa [2]. • Tissue Safety: Histopathological assessment confirmed the formulation's safety on vaginal mucosal tissue [2]. |
For researchers seeking to replicate or build upon these findings, here are the core methodologies from the cited studies.
In Vitro Susceptibility and Time-Kill Assays [1]:
Cubogel Formulation and Evaluation [2]:
The diagram below outlines the key stages involved in the preclinical research and development of fenticonazole formulations, from initial testing to advanced delivery systems.
For researchers and drug development professionals, the data indicates:
Fenticonazole's effectiveness stems from its ability to target multiple types of pathogens. The table below summarizes key quantitative data from in vitro studies.
| Pathogen / Aspect | Experimental Details | Key Outcome Metrics |
|---|---|---|
| Candida albicans (Pure culture) | Time-kill assay (Monospecies); Concentration: 4x MIC [1] | 99.9% reduction in ~17 hours [1] |
| Candida albicans (Mixed culture) | Time-kill assay with S. aureus, S. agalactiae, or E. coli; Concentration: 2x MIC [1] | 99.9% reduction in ~20 hours [1] |
| Staphylococcus aureus | Time-kill assay (Monospecies); Concentration: 4x MIC [1] | 99.9% reduction in ~10 hours [1] |
| Escherichia coli | Time-kill assay (Monospecies); Concentration: 4x MIC [1] | 99.9% reduction in ~10 hours [1] |
| Minimum Inhibitory Concentration (MIC90) | MIC testing against 318 vaginitis isolates [1] | C. albicans: 0.06 µg/mL; C. parapsilosis: 0.03 µg/mL; C. glabrata: 0.25 µg/mL; C. tropicalis: 0.125 µg/mL; S. agalactiae: 0.03 µg/mL [1] |
Clinical studies confirm the therapeutic potential of fenticonazole in patients, with the following outcomes observed for different formulations and regimens.
| Infection Type | Regimen | Microbiological Eradication Rate | Relapse Rate (Day 28) |
|---|---|---|---|
| Mixed Vaginal Infections | 1g ovules, days 1 & 3 [2] | 45% (13/29) at Day 8 [2] | 23% (3/13) [2] |
| Candida albicans | 1g ovules, days 1 & 3 [2] | 90% (26/29) at Day 8 [2] | 0% [2] |
| Gardnerella vaginalis | 1g ovules, days 1 & 3 [2] | 67% (22/33) at Day 8 [2] | 27% (6/22) [2] |
| Vaginal Candidiasis | 200mg ovules, daily for 3 days [3] | 97.5% (39/40) at study completion [3] | Not specified |
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies cited.
The following workflow outlines the key steps of the time-kill assay used to evaluate fenticonazole activity:
Fenticonazole's value in mixed infections is underpinned by its multi-target mechanism and ongoing formulation work to enhance its performance.
Fenticonazole nitrate demonstrates strong efficacy in treating fungal infections when applied topically, showing performance comparable to other established antifungal drugs.
The table below summarizes key findings from clinical and pre-clinical studies:
| Comparison | Study Type & Model | Key Efficacy Findings | Safety & Tolerability Findings |
|---|---|---|---|
| Fenticonazole (2% cream) vs. Miconazole (2% cream) | Clinical trial (Cutaneous fungal infections) [1] | "Statistically significant improvement" during 2nd, 3rd, and 4th weeks of treatment; "at least as efficacious" as miconazole. | "Extremely well tolerated" by patients. |
| Fenticonazole (2% spray) vs. Naftifine (1% spray) | Clinical trial (Cutaneous mycoses) [1] | "Comparable, significant improvement" in both treatment groups. | Comparable tolerability between the two. |
| Fenticonazole (2% spray) vs. Ciclopiroxolamine (spray) | Clinical trial (Cutaneous mycoses) [1] | "Equally effective in eradicating cutaneous mycoses." | Comparable efficacy and tolerance. |
| FTN-loaded Trans-Novasomes (F7) vs. Miconaz cream | Clinical appraisal (Tinea corporis patients) [2] | "Superiority ... in the magnitude of clinical cure" compared to Miconaz cream. | Information not specified in the provided excerpt. |
Beyond its topical use, a significant finding is the identification of this compound (FN) as a novel modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), suggesting a potential application for Type 2 Diabetes (T2DM) and Non-Alcoholic Fatty Liver Disease (NAFLD) [3].
This study compared FN with the established T2DM drug Rosiglitazone (Rosi), a PPARγ full agonist. The following diagram illustrates the proposed differential signaling mechanisms.
The table below summarizes the experimental findings from this study:
| Aspect | Experimental Protocol/Method | Key Findings on this compound |
|---|---|---|
| Binding & Transcriptional Activity | TR-FRET Binding Assay & Luciferase Reporter Assay [3] | Potent binding affinity for PPARγ, but relatively weak transcriptional activation (weak partial agonism). |
| Adipocyte Differentiation | Oil Red O Staining & Gene Expression Analysis [3] | Only marginally stimulated adipocyte differentiation and related gene expression (a key driver of side effects with full agonists). |
| In Vivo Anti-Diabetic Effect | Studies in animal models of diabetes [3] | Powerful anti-diabetic and anti-NAFLD efficacy, specifically activating beneficial genes (Adiponectin, GLUT4) and inhibiting PPARγ Ser273 phosphorylation. |
| Therapeutic Index | Evaluation of side effects (e.g., weight gain) in vivo compared to Rosi [3] | Demonstrated an improved therapeutic profile with reduced adverse effects compared to Rosiglitazone. |
A significant focus of recent research is overcoming Fenticonazole's poor aqueous solubility to improve its delivery and effectiveness. The following table outlines characterization data for various nano-formulations from pre-clinical studies:
| Formulation Type | Entrapment Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Key Enhancement |
|---|---|---|---|---|
| Cubogel [4] | 85.32 ± 2.34 | 169 ± 0.85 | -24.40 ± 1.27 | Enhanced vaginal mucosa penetration and biofilm inhibition. |
| Trans-Novasomes (F7) [2] | 100.00 ± 1.10 | 358.60 ± 10.76 | -30.00 ± 0.80 | Superior clinical cure in tinea corporis vs. market cream. |
| Novasomes (Ocular) [5] | 94.31 | 197.05 | -66.95 | Significantly enhanced corneal permeation and antifungal activity. |
| Terpesomes (Ocular) [6] | 79.02 ± 2.35 | 287.25 ± 9.55 | +36.15 ± 1.06 | Higher ocular retention and improved safety profile. |
To build a more complete comparison guide, you may need to consult additional resources for information on areas not fully covered here:
The table below summarizes the key experimental findings from a pharmacokinetic study of fenticonazole enantiomers in a female rat model [1] [2].
| Pharmacokinetic Parameter | S-(+)-Fenticonazole | R-(-)-Fenticonazole | Significance |
|---|---|---|---|
| Cmax (Maximum Concentration) | Higher (1.36x R-(-)-isomer) | Lower | S-(+)-isomer is absorbed more effectively [2]. |
| t1/2 β (Elimination Half-Life) | Shorter | Longer (1.95x S-(+)-isomer) | R-(-)-isomer is eliminated more slowly, leading to longer persistence [2]. |
| MRT (Mean Residence Time) | Shorter | Longer (1.24x S-(+)-isomer) | R-(-)-isomer remains in the body for a longer duration [2]. |
| Tmax (Time to Cmax) | No significant difference | No significant difference | Absorption rate is similar for both enantiomers [1]. |
| AUC(0–12) (Area Under Curve) | No significant difference | No significant difference | Similar overall exposure over 12 hours [1]. |
The data in the table was generated using the following validated methodology, which you can adapt for your own comparative studies [1] [2]:
Recent research has identified a potential new therapeutic application for fenticonazole nitrate, with studies suggesting its activity may be linked to the S-(+)-enantiomer [3] [4].
This mechanism is visualized in the diagram below, which contrasts the action of fenticonazole with classic PPARγ full agonists.
To address the poor aqueous solubility of this compound, several innovative nanosystems have been developed. The table below compares these advanced formulations [5].
| Nanosystem | Composition Key Features | Primary Targeted Route | Key Advantages / Purpose |
|---|---|---|---|
| Olaminosomes | Oleic acid, Oleylamine, Surfactant (Span 80) | Ocular | Enhanced stability, permeability, and activity [5]. |
| Novasomes | Stearic acid, Cholesterol, Surfactant (Span 80) | Ocular | Enhanced niosomal structure for improved drug delivery [5]. |
| Terpesomes | Terpenes, Phospholipid | Ocular / Vaginal | Incorporates penetration-enhancing and antifungal terpenes [5]. |
| Cerosomes | Ceramide, Phospholipid, Surfactants | Topical | Optimized for skin permeation and long-term protection [5]. |
| Trans-Novasomes | Oleic acid, Cholesterol, Span 60, Brij | Topical | Enhanced deformability for deep tissue penetration and retention [5]. |